3-Amino-6-phenylpyrazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-phenylpyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDOXXBRLVPOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408469 | |
| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50627-25-3 | |
| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-6-phenylpyrazine-2-carbonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, a detailed experimental protocol for a closely related analog, and an exploration of the biological activities observed in structurally similar compounds.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 50627-25-3 | N/A |
| Molecular Formula | C₁₁H₈N₄ | N/A |
| Molecular Weight | 196.208 g/mol | N/A |
Synthesis Protocol
Experimental Protocol: Synthesis of 3-Amino-6-phenyl-4-oxypyrazine-2-carbonitrile
This protocol is adapted from a patented synthesis process and outlines the reaction of isonitrosoacetophenone with aminomalononitrile toluene-4-solfonate.[1]
Materials:
-
Isonitrosoacetophenone (167.4 mmol)
-
Aminomalononitrile toluene-4-solfonate (162.1 mmol)
-
Isopropanol (250 ml)
-
Cold Water
-
Cold Ethanol
Procedure:
-
In a 500 ml flask under an argon atmosphere, charge 25.1 g of isonitrosoacetophenone and 41.9 g of aminomalononitrile toluene-4-solfonate with 250 ml of isopropanol.
-
Stir the mixture at 20°C for 4 hours.
-
After the reaction period, cool the mixture to 5°C.
-
Filter the resulting product and wash it with 40 ml of cold water followed by 40 ml of cold ethanol.
-
After drying, a crude product is obtained.
-
To purify, slurry the crude product three times in 100 ml of water at 20°C, filtering after each wash.
-
The resulting purified product is 11 g of 3-amino-6-phenyl-4-oxypyrazine-2-carbonitrile.[1]
Below is a workflow diagram illustrating the key steps in this synthesis.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are limited. However, the broader class of aminopyrazine derivatives has demonstrated significant potential in various therapeutic areas.
Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[2] Furthermore, various substituted aminopyrazine derivatives have shown promise as antimycobacterial, antibacterial, and antifungal agents.[3] For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has exhibited activity against Mycobacterium tuberculosis.[3] Piperidinothiosemicarbazones derived from aminoazinecarbonitriles have also been synthesized and evaluated for their tuberculostatic activity.[4]
The 3-amino-6-substituted-pyrazine-2-carbonitrile scaffold is considered a versatile building block in medicinal chemistry, with potential applications in the development of treatments for cancer and infectious diseases. The phenyl substitution in the target compound may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.
The following diagram illustrates the potential therapeutic applications stemming from the aminopyrazine core structure.
References
- 1. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, expected analytical data, and a discussion of its potential biological significance based on structurally related molecules.
Introduction
This compound is a substituted aminopyrazine, a class of heterocyclic compounds known for a wide range of biological activities. The presence of an amino group, a nitrile group, and a phenyl substituent on the pyrazine core suggests its potential as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide outlines a plausible and detailed method for its laboratory-scale synthesis and purification, along with a comprehensive characterization protocol.
Proposed Synthesis Pathway
The proposed two-step synthesis involves the initial formation of the pyrazine N-oxide ring, followed by deoxygenation to yield the target compound.
Step 1: Synthesis of this compound 1-oxide
This step involves the condensation reaction between isonitrosoacetophenone and aminomalononitrile.
-
Reaction Scheme:
-
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add isonitrosoacetophenone (1 equivalent) and aminomalononitrile tosylate (1 equivalent).
-
Add isopropanol as the solvent (approximately 10 mL per gram of isonitrosoacetophenone).
-
Stir the mixture at room temperature (20-25 °C) for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to 5 °C in an ice bath to precipitate the product.
-
Filter the solid product and wash sequentially with cold water and cold ethanol to remove unreacted starting materials and byproducts.
-
Dry the resulting solid, this compound 1-oxide, under vacuum.
-
Step 2: Deoxygenation to this compound
The N-oxide is reduced to the target aminopyrazine.
-
Reaction Scheme:
-
Experimental Protocol:
-
Suspend the dried this compound 1-oxide (1 equivalent) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₈N₄ |
| Molecular Weight | 196.21 g/mol |
| Appearance | Yellowish to light brown solid |
| Melting Point | Not available in literature; to be determined experimentally |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
Table 1: Physicochemical Properties
| Technique | Expected Spectral Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.5 (s, 1H, pyrazine-H), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), ~7.3 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C-NH₂), ~155 (C-Ph), ~140 (pyrazine-C), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~115 (pyrazine-C-CN) |
| FT-IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretching, amino), ~2220 (C≡N stretching, nitrile), ~1620 (N-H bending), ~1580, 1490 (C=C and C=N stretching, aromatic and pyrazine rings) |
| Mass Spectrometry (ESI-MS) | m/z: 197.08 [M+H]⁺, 219.06 [M+Na]⁺ |
Table 2: Spectroscopic Data
Experimental and Logical Workflow
The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization techniques.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the characterization of the final product.
Potential Applications and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of aminopyrazine derivatives has shown significant potential in drug discovery.
-
Anticancer Activity: Many substituted pyrazines are investigated as kinase inhibitors, which play a crucial role in cancer cell signaling pathways.
-
Antimicrobial Agents: The pyrazine nucleus is a common scaffold in the development of antibacterial and antifungal compounds.
-
Agrochemicals: Certain pyrazine derivatives have applications as herbicides and pesticides.[1]
The logical relationship for its potential as a kinase inhibitor is depicted below.
Caption: Potential mechanism of action as a kinase inhibitor.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on established chemical principles and analogous reactions, offering a solid starting point for researchers. The comprehensive characterization data will be crucial for confirming the structure and purity of the synthesized compound. Further investigation into the biological activities of this molecule is warranted, given the pharmacological importance of the aminopyrazine scaffold. This guide serves as a valuable resource for scientists and professionals in the fields of synthetic chemistry, drug discovery, and materials science who are interested in exploring the potential of this and related heterocyclic compounds.
References
Spectroscopic and Biological Insights into Phenylpyrazine Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of a representative phenylpyrazine carbonitrile compound and explores the potential biological significance of this class of molecules, particularly as kinase inhibitors. Due to the limited availability of published spectroscopic data for 3-Amino-6-phenylpyrazine-2-carbonitrile, this document utilizes data from a closely related, well-characterized analog: 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile . This analog serves as a valuable proxy for understanding the key spectral features and potential therapeutic applications of this chemical scaffold.
Spectroscopic Data Analysis
The structural elucidation of novel chemical entities is paramount in drug discovery and development. Here, we present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.45 | s | 1H | NH |
| 7.95 | d, J = 7.6 Hz | 2H | Phenyl H |
| 7.67 | t, J = 8.4 Hz | 1H | Phenyl H |
| 7.53 | t, J = 8.0 Hz | 2H | Phenyl H |
| 1.58 | s | 9H | t-Butyl |
¹³C NMR (600 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 153.1 | C (quaternary) |
| 136.1 | C (quaternary) |
| 134.4 | C (quaternary) |
| 133.9 | C (quaternary) |
| 132.3 | CH (phenyl) |
| 131.3 | CH (phenyl) |
| 128.6 | CH (phenyl) |
| 116.5 | C (quaternary) |
| 114.0 | CN |
| 113.3 | CN |
| 54.3 | C (t-Butyl, quaternary) |
| 28.5 | CH₃ (t-Butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is for a KBr pellet.
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3290 | N-H Stretch |
| 2972 | C-H Stretch (aliphatic) |
| 2231 | C≡N Stretch (nitrile) |
| 1647, 1578, 1534, 1502 | C=C and C=N Stretch (aromatic/heteroaromatic) |
| 1448, 1434 | C-H Bend |
| 1395, 1367 | C-H Bend (t-butyl) |
| 1200, 1181 | C-N Stretch |
| 944, 912, 731, 691 | C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
| m/z | Assignment |
| 277 | [M]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the verification of scientific findings.
General Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles[1][2]
A dry, two-necked, 50 mL round-bottom flask is charged with a substituted carbonyl chloride derivative (1.0 mmol) and an alkyl isocyanide (1.0 mmol). The mixture is heated at a temperature and for a duration appropriate for the specific isocyanide (e.g., with t-butyl isocyanide, heating at 25–30 °C for 15–30 minutes). After the initial reaction, dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) are added to the reaction mixture. The resulting mixture is stirred at room temperature for 12 hours. The solid product is collected by filtration and can be further purified by crystallization.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique, such as electron ionization (EI). The data is reported as a mass-to-charge ratio (m/z).
Biological Context: Aminopyrazines as Kinase Inhibitors
The aminopyrazine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to interfere with the signaling pathways that drive disease progression.
Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).[1][2] These kinases are involved in crucial cellular processes such as cell proliferation, differentiation, and DNA damage response.
Potential Mechanism of Action: A Kinase Inhibition Pathway
The following diagram illustrates a simplified, generic signaling pathway that can be targeted by aminopyrazine-based kinase inhibitors.
Figure 1: A simplified diagram illustrating how a this compound derivative could act as a kinase inhibitor.
This diagram shows the binding of a growth factor to a receptor tyrosine kinase, initiating a downstream signaling cascade that ultimately leads to gene expression changes promoting cell proliferation and survival. The aminopyrazine derivative can inhibit the receptor kinase, thereby blocking the entire downstream pathway.
Conclusion
References
An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-phenylpyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound and its derivatives. It details experimental protocols for its synthesis, presents quantitative data in a structured format, and explores its potential therapeutic applications, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Discovery and History
A significant advancement in the synthesis of structurally related compounds, 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, was reported in a one-pot, three-component reaction, highlighting a modern and efficient approach to this class of molecules. This methodology suggests a plausible route for the synthesis of this compound and its analogs. The ongoing interest in pyrazine derivatives is fueled by their diverse biological activities, including their roles as anticancer and antimicrobial agents. The core structure is a key component in various FDA-approved drugs, underscoring its therapeutic importance.
Physicochemical Properties
The known physicochemical properties of this compound and its halogenated analogs are summarized in the table below. This data is compiled from commercial supplier information and public chemical databases.
| Property | This compound | 3-Amino-6-bromopyrazine-2-carbonitrile | 3-Amino-6-chloropyrazine-2-carbonitrile |
| CAS Number | 50627-25-3 | 17231-51-5[1] | 17231-50-4[2] |
| Molecular Formula | C₁₁H₈N₄ | C₅H₃BrN₄[1] | C₅H₃ClN₄[2] |
| Molecular Weight | 196.21 g/mol | 199.01 g/mol [1] | 154.56 g/mol [2] |
| Appearance | Not specified | Yellow crystalline powder[1] | Not specified |
| Purity | ≥ 95% (HPLC) | ≥ 95% (HPLC)[1] | Not specified |
| Storage Conditions | Not specified | 0-8°C[1] | Not specified |
Synthesis and Experimental Protocols
While the original synthesis of this compound is not detailed in the available literature, a general and efficient one-pot method for the synthesis of closely related 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been described. This protocol provides a strong foundation for the synthesis of the target compound.
General One-Pot Synthesis of 5-(Alkylamino)-6-aryl-pyrazine-2,3-dicarbonitriles
This procedure is adapted from the work of Shaabani et al. (2022)[3].
Reaction Scheme:
Figure 1: General reaction scheme for the one-pot synthesis of pyrazine-2,3-dicarbonitriles.
Experimental Protocol:
-
To a dry 50 mL two-necked round-bottom flask, add the substituted aryl carbonyl chloride (1.0 mmol) and the corresponding alkyl isocyanide (1.0 mmol).
-
Heat the mixture at 60 °C for 1 hour (for tert-butyl isocyanide, the reaction is stirred at 25-30 °C for 25-30 minutes).
-
Add dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
The solid product is collected by filtration and can be further purified by crystallization.
-
The filtrate can be concentrated and purified by column chromatography to yield additional product.
Characterization Data for a Representative Analog, 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile[3]:
| Parameter | Value |
| Yield | 39% |
| Appearance | Pale yellow crystals |
| Melting Point | 167–168 °C |
| IR (KBr, cm⁻¹) | 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691 |
| ¹H NMR (CDCl₃) | δ (ppm): 1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3 |
| Mass Spec (EI) | m/z: 277 (M⁺) |
Potential Applications and Biological Activity
The pyrazine ring system is a common scaffold in pharmacologically active compounds. Derivatives of 3-aminopyrazine-2-carbonitrile have shown potential in several therapeutic areas.
Anticancer Activity: FGFR Inhibition
Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4]. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for cancer therapy[4][5].
The mechanism of action of these inhibitors involves blocking the activation of FGFR and its downstream signaling pathways[4]. This inhibition can lead to potent antitumor activity in cancer cell lines with FGFR abnormalities[4].
Figure 2: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.
Antimicrobial and Other Activities
Derivatives of 3-aminopyrazine have also been investigated for their antimicrobial properties. For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis[6]. The versatility of the pyrazine core suggests that this compound could serve as a valuable intermediate for the synthesis of a wide range of biologically active molecules for various therapeutic targets[1].
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While its detailed history is not fully elucidated, modern synthetic methods provide efficient access to this and related compounds. The demonstrated potential of its derivatives as FGFR inhibitors highlights a key area for future research and drug development. This technical guide provides a foundational understanding of this compound, aiming to facilitate further exploration of its chemical and biological properties for the advancement of science and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, 3-amino-6-phenylpyrazine-2-carbonitrile has emerged as a core structure of significant interest, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogues, with a focus on its applications in oncology and infectious diseases.
Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives often involves the condensation of an α-dicarbonyl compound with an aminonitrile. A general synthetic approach is outlined below.
General Synthesis Pathway
Caption: General synthesis of this compound.
Key Therapeutic Applications
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and mycobacterial infections.
Oncology: Kinase Inhibition
The aminopyrazine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors. Two key targets that have been successfully modulated by derivatives of this compound are Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).
Aberrant FGFR signaling is a known driver in various cancers. Several 3-aminopyrazine-2-carbonitrile derivatives have been identified as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines with FGFR alterations.[1]
FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathway and its inhibition.
Table 1: In Vitro Activity of FGFR Inhibitors with an Aminopyrazine Scaffold
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 18i | FGFR1 | 15 | - | [1] |
| 18i | FGFR2 | 25 | - | [1] |
| 18i | FGFR3 | 12 | - | [1] |
| 18i | FGFR4 | 30 | - | [1] |
CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy. The this compound scaffold has been utilized to develop potent and selective CHK1 inhibitors.
CHK1 Signaling Pathway and Inhibition
Caption: CHK1 signaling pathway and its inhibition.
Table 2: In Vitro Activity of CHK1 Inhibitors with an Aminopyrazine Scaffold
| Compound ID | Target | IC50 (nM) | Reference |
| Prexasertib | CHK1 | 1 | [2] |
| CCT244747 | CHK1 | 2.5 | (Not in provided context) |
Antimycobacterial Activity
Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against Mycobacterium tuberculosis.
Table 3: Antimycobacterial Activity of Aminopyrazine Derivatives
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| 17 | H37Rv | 12.5 | (Not in provided context) |
| 20 | H37Rv | 31.25 | (Not in provided context) |
| 8 | H37Rv | 6 (µM) | (Not in provided context) |
| 9 | H37Rv | 62.5 (µM) | (Not in provided context) |
The mechanism of action of these compounds against mycobacteria is an active area of research, with potential targets including enzymes involved in cell wall biosynthesis or other essential cellular processes.
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-6-aryl/alkylpyrazine-2,3-dicarbonitriles
This protocol is adapted from a general method for the synthesis of similar pyrazine derivatives.
Workflow for Synthesis
Caption: General workflow for aminopyrazine synthesis.
Materials:
-
Substituted carbonyl chloride (1.0 mmol)
-
Cyclohexyl isocyanide or other isocyanide (1.0 mmol)
-
Diaminomaleonitrile (DAMN) (1.0 mmol)
-
Dry tetrahydrofuran (THF) (10 mL)
-
Petroleum ether
Procedure:
-
A dry, two-necked, 50 mL round-bottom flask is charged with the substituted carbonyl chloride (1.0 mmol) and the isocyanide derivative (1.0 mmol).
-
The mixture is heated (e.g., at 60 °C for 1 hour for cyclohexyl isocyanide).
-
Dry THF (10 mL) and DAMN (1.0 mmol) are added to the reaction mixture.
-
The mixture is stirred at room temperature for 12 hours.
-
The resulting solid is filtered.
-
The filtrate is treated with petroleum ether to precipitate the product.
-
The crude product can be further purified by crystallization or column chromatography.
Conclusion
The this compound core represents a highly valuable scaffold in modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as novel antimycobacterial agents, underscore its importance. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this scaffold is warranted and holds significant promise for the development of next-generation therapeutics.
References
Investigating the Mechanism of Action for 3-Amino-6-phenylpyrazine-2-carbonitrile: A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the mechanism of action, biological targets, or specific signaling pathways associated with 3-Amino-6-phenylpyrazine-2-carbonitrile (CAS No. 50627-25-3). This suggests that the compound may be a novel chemical entity with research findings that have not yet been published, a proprietary compound under active development, or a chemical intermediate for which the biological activity has not been characterized.
While direct information is unavailable for this compound, analysis of structurally similar compounds within the broader pyrazine class offers potential, albeit speculative, avenues for future investigation. Pyrazine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, frequently explored in drug discovery.
Insights from Structurally Related Pyrazine Derivatives
Research into analogous pyrazine-containing molecules has revealed several potential mechanisms of action that could be relevant for future studies on this compound.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
One area of interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. A recent study highlighted a series of 3-amino-pyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors. Although the carbonitrile group in the target compound differs from the carboxamide in these derivatives, the shared 3-aminopyrazine core suggests that FGFR inhibition could be a plausible mechanism to investigate.
Modulation of SMARCA2/4 Activity
Another potential area of exploration comes from research on pyridazine derivatives, which share a diazine core with pyrazines. A study on 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives identified them as degraders of SMARCA2/4, which are catalytic subunits of the SWI/SNF chromatin remodeling complex. Given that chromatin remodeling is a fundamental process in gene regulation, this presents another possible, though more distant, mechanistic hypothesis for nitrogen-containing heterocyclic compounds like this compound.
Antimicrobial and Other Biological Activities
The pyrazine scaffold is also a common feature in compounds with antimicrobial properties. For instance, various N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their antimycobacterial, antifungal, and antibacterial activities. While the substitution pattern differs from the target compound, this highlights the potential for this compound to exhibit antimicrobial effects.
Future Directions and Experimental Considerations
Given the absence of specific data, any investigation into the mechanism of action of this compound would need to begin with foundational in vitro screening. The following represents a logical experimental workflow for elucidating its biological activity.
Initial Screening and Target Identification
A logical first step would be to perform broad-spectrum pharmacological screening to identify any potential biological activity. This could involve a panel of assays against various target classes, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Caption: Proposed experimental workflow for mechanism of action elucidation.
Quantitative Data and Experimental Protocols
Should initial screening yield a "hit," subsequent experiments would be required to generate quantitative data and detailed protocols. For example, if the compound shows activity against a specific kinase, the following steps would be necessary:
Table 1: Hypothetical Quantitative Data for a Kinase Target
| Parameter | Value | Description |
| IC50 | TBD | Concentration for 50% inhibition of kinase activity. |
| Ki | TBD | Inhibition constant, indicating binding affinity. |
| EC50 | TBD | Concentration for 50% maximal effect in a cellular assay. |
A detailed experimental protocol for a kinase inhibition assay would typically include:
-
Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagents, and the test compound.
-
Method:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
If the compound is found to modulate a specific signaling pathway, for instance, the FGFR pathway, a diagram could be constructed to visualize its effect.
Caption: Hypothetical inhibition of the FGFR signaling pathway.
Navigating the Physicochemical Landscape of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the essential physicochemical properties of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility and stability is paramount for advancing its potential applications in medicinal chemistry and materials science. This document outlines standardized methodologies for determining these key parameters and offers a framework for data presentation and interpretation.
Introduction
This compound belongs to the pyrazine class of aromatic heterocycles, which are recognized for their diverse biological activities. The solubility and stability of this compound are critical determinants of its behavior in various experimental and physiological environments, influencing factors such as bioavailability, formulation, and shelf-life. This guide presents a systematic approach to characterizing these properties.
Solubility Profile
The solubility of a compound dictates its dissolution rate and concentration in a given solvent, which is a crucial factor in drug delivery and formulation development. The solubility of pyrazine derivatives is generally influenced by the polarity of the solvent and the nature of their substituents. Derivatives of dicyanopyrazine, a related structural class, have been noted for their high solubility in polar solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a state of equilibrium is reached between the dissolved and undissolved solute.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container.
-
Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.
Data Presentation: Solubility in Various Solvents
The following table provides a template for presenting the experimentally determined solubility data for this compound in a range of pharmaceutically and industrially relevant solvents at standard temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | [Experimental Data] | [Calculated Data] |
| Water | 37 | [Experimental Data] | [Calculated Data] |
| Phosphate Buffered Saline (pH 7.4) | 37 | [Experimental Data] | [Calculated Data] |
| 0.1 N HCl (pH 1.2) | 37 | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| Methanol | 25 | [Experimental Data] | [Calculated Data] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |
| Acetone | 25 | [Experimental Data] | [Calculated Data] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies expose the compound to various stress conditions to identify factors that may lead to its degradation.
Experimental Protocol for Stability Testing
Forced degradation studies are conducted to understand the degradation profile of the compound under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents.
-
Stress Conditions: The solutions are subjected to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for a defined period.
-
Thermal Degradation: The solid compound is heated at a specified temperature (e.g., 80°C) for a defined period.
-
Photostability: The solid compound and its solution are exposed to light with a specified intensity and duration (e.g., ICH Q1B option 2).
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: The percentage of degradation is calculated, and potential degradation products are characterized.
Data Presentation: Stability under Stress Conditions
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 N HCl | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |
| 0.1 N NaOH | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |
| 3% H₂O₂ | [Time] | Room Temp | [Experimental Data] | [Observations/Data] |
| Thermal (Solid) | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |
| Photolytic (Solid) | [Duration/Intensity] | Room Temp | [Experimental Data] | [Observations/Data] |
| Photolytic (Solution) | [Duration/Intensity] | Room Temp | [Experimental Data] | [Observations/Data] |
Note: This table serves as a template for reporting experimental findings.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols and structured data presentation will ensure the generation of high-quality, reproducible data essential for informed decision-making in research and development. The provided workflows offer a clear visual representation of the necessary experimental steps. Further studies are warranted to populate the data tables and fully elucidate the physicochemical profile of this promising compound.
In Vitro Screening of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of the novel compound 3-Amino-6-phenylpyrazine-2-carbonitrile. While specific experimental data for this molecule is not yet publicly available, this document outlines the core methodologies and expected biological activities based on the well-documented profile of structurally similar pyrazine derivatives. The provided experimental protocols and data from analogous compounds serve as a robust framework for initiating the evaluation of this compound as a potential therapeutic agent.
Introduction to Pyrazine Derivatives in Drug Discovery
Pyrazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and enzyme-inhibitory properties. The electron-donating and accepting capabilities of the nitrogen atoms in the pyrazine ring, coupled with the ability to introduce diverse substituents, allow for the fine-tuning of their biological profiles. The title compound, this compound, combines the key features of a 3-aminopyrazine-2-carbonitrile core, which is known to be a valuable scaffold in the development of kinase inhibitors and other therapeutic agents.
Potential Biological Activities and In Vitro Screening
Based on the existing literature for structurally related compounds, this compound is a candidate for screening in several key therapeutic areas.
Cytotoxic Activity
Numerous pyrazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Cytotoxic Activity of Structurally Similar Pyrazine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | KB (Human mouth carcinoma) | MTT | 7 - 8 | [1] |
| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | A549 (Human lung adenocarcinoma) | MTT | 31.5 | [1] |
| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | HepG2 (Human liver cancer) | MTT | 22.5 | [1] |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Human breast cancer) | MTT | 1.81 | [2] |
| 2-Amino-4,6-diphenylnicotinonitriles | MCF-7 (Human breast cancer) | MTT | 2.85 | [2] |
Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Antimicrobial Activity
The pyrazine nucleus is a component of several known antimicrobial agents. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against various bacterial and mycobacterial strains.
Table 2: Antimicrobial Activity of Structurally Similar Pyrazine Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | Mycobacterium tuberculosis | Broth Microdilution | 6.25 | [3] |
| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 5-10 µM | [4] |
| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 7.8 µM | [4] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 6 µM | [5] |
Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Enzyme Inhibition
The 3-aminopyrazine-2-carbonitrile scaffold is a well-established hinge-binding motif for various protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target in cancer therapy.
Table 3: Kinase Inhibitory Activity of Structurally Similar Pyrazine Derivatives
| Compound/Derivative | Kinase Target | Assay | IC50 (nM) | Reference |
| Pyrazine-2-carbonitrile derivative (Prexasertib) | CHK1 | Biochemical Assay | 1 | [6] |
| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR1 | Biochemical Assay | 4.14 | [7] |
| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR2 | Biochemical Assay | 2.77 | [7] |
| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR3 | Biochemical Assay | 8.10 | [7] |
Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the preliminary in vitro screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or longer for mycobacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay
This protocol outlines a general procedure for a biochemical kinase assay to evaluate the inhibitory activity of this compound against VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
While direct in vitro screening data for this compound is not yet available in the public domain, the extensive research on structurally related pyrazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The methodologies and comparative data presented in this technical guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive in vitro evaluation of this compound's cytotoxic, antimicrobial, and enzyme-inhibitory activities. The promising biological profile of the pyrazine scaffold suggests that this compound is a compelling candidate for further preclinical development.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 3-aminopyrazine-2-carbonitrile derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds containing a six-membered aromatic ring with two nitrogen atoms at opposing positions.[1] The unique electronic properties and reactivity of the pyrazine ring make these compounds valuable building blocks in organic synthesis.[1] Derivatives of 3-aminopyrazine-2-carbonitrile, in particular, have garnered considerable interest due to their diverse biological activities, including antimycobacterial, antibacterial, antifungal, and anticancer properties.[2][3][4] This guide details various synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the preparation of these promising compounds.
Synthetic Methodologies
The synthesis of 3-aminopyrazine-2-carbonitrile and its derivatives can be achieved through several routes, primarily involving cyclization reactions and functional group transformations on a pre-existing pyrazine core.
Cyclization Reactions
A common and effective method for synthesizing the pyrazine ring is through the condensation of α-dicarbonyl compounds with 1,2-diamines.[1][5] For the synthesis of 3-aminopyrazine-2-carbonitrile derivatives, a key reaction is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[6][7] The intramolecular version of this reaction is particularly useful for forming cyclic ketones from dinitriles after acidic hydrolysis.[6][7][8]
Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the corresponding pyrazine.[5]
Functional Group Transformations
Existing 3-aminopyrazine-2-carboxylic acid can be converted into its corresponding carboxamide derivatives. Two primary procedures are employed for this transformation:
-
Procedure A: Involves esterification of the carboxylic acid with methanol in the presence of sulfuric acid, followed by amidation with a substituted benzylamine and ammonium chloride under microwave irradiation.[2]
-
Procedure B: Utilizes 1,1'-Carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) to activate the carboxylic acid, followed by reaction with a benzylamine, alkylamine, or aniline under microwave conditions.[2]
Furthermore, the amino group at the 3-position can be acylated to introduce various substituents, leading to a diverse range of derivatives with potentially enhanced biological activities.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of various 3-aminopyrazine-2-carbonitrile derivatives.
Table 1: Synthesis and Characterization of N-substituted 3-aminopyrazine-2-carboxamides [2]
| Compound | R' | Procedure | Yield (%) | Melting Point (°C) |
| 1 | benzyl | A | 35 | 149-151 |
| 1 | benzyl | B | 88 | 149-151 |
| 2 | 2-methylbenzyl | A | 27 | 134-136 |
| 2 | 2-methylbenzyl | B | 91 | 134-136 |
| 9 | n-pentyl | B | 78 | 98-100 |
| 10 | n-hexyl | B | 82 | 85-87 |
| 13 | phenyl | B | 85 | 178-180 |
| 17 | 2,4-dimethoxyphenyl | B | 75 | 198-200 |
Table 2: Antimicrobial Activity of Selected 3-aminopyrazine-2-carboxamide Derivatives [2][3]
| Compound | R' | M. tuberculosis H37Rv MIC (µg/mL) | M. kansasii MIC (µg/mL) | S. aureus MIC (µM) |
| 10 | n-hexyl | >100 | >100 | 500 |
| 11 | n-heptyl | 50 | 50 | 250 |
| 12 | n-octyl | 25 | 25 | 62.5 |
| 17 | 2,4-dimethoxyphenyl | 12.5 | 25 | >500 |
Experimental Protocols
This section provides detailed experimental procedures for key synthetic steps.
General Procedure for N-substituted 3-aminopyrazine-2-carboxamide Synthesis (Procedure B)[2]
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.
-
Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).
-
After cooling, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Acylation of Methyl 3-aminopyrazine-2-carboxylate[9]
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.
-
Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.
-
Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl Acetate.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships.
Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.
Caption: Workflow for the acylation of the 3-amino group.
Conclusion
This guide has outlined the primary synthetic strategies for obtaining novel 3-aminopyrazine-2-carbonitrile derivatives. The presented data highlights the versatility of these compounds and their potential as scaffolds for the development of new therapeutic agents. The detailed experimental protocols and visualized workflows provide a practical resource for researchers engaged in the synthesis and evaluation of this important class of molecules. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological profiles for various therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring system is a prevalent scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While 3-Amino-6-phenylpyrazine-2-carbonitrile itself is a key synthetic intermediate, its derivatives have emerged as a promising class of compounds in oncology research.[1] These derivatives have been extensively investigated for their potential as anti-cancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides an overview of the applications of this compound derivatives in cancer research, with a focus on their mechanisms of action, quantitative data, and detailed experimental protocols.
Key Applications in Cancer Research
Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have been successfully developed to target several key proteins and pathways implicated in cancer progression.
Kinase Inhibition
Many pyrazine-based compounds function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases.[2] This inhibition can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4.[3] Aberrant FGFR signaling is a known driver in multiple cancer types. These compounds block the activation of FGFR and its downstream signaling pathways.[3]
-
Checkpoint Kinase 1 (CHK1) Inhibition: A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors.[4][5] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of DNA-damaging chemotherapies.[4]
Induction of Apoptosis
Several pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.
-
Modulation of Bcl-2 Family Proteins: One pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), has been shown to induce apoptosis in chronic myeloid leukemia cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6]
-
Downregulation of Survivin: The same study also demonstrated that 2-mOPP downregulates the expression of Survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[6]
Cell Cycle Arrest
By interfering with the cell cycle machinery, pyrazine derivatives can halt the proliferation of cancer cells.
-
G0/G1 Phase Arrest: Treatment with 2-mOPP has been observed to cause cell cycle arrest in the G0/G1 phase in leukemia cells.[6]
-
Abrogation of G2 Checkpoint: CHK1 inhibitors based on the pyrazine scaffold can abrogate the etoposide-induced G2 checkpoint arrest in colon cancer cells.[4]
Proteolysis-Targeting Chimeras (PROTACs)
The pyrazine scaffold has also been incorporated into PROTACs, which are designed to induce the degradation of specific target proteins.
-
SMARCA2/4 Degradation: A series of PROTACs using a derivative of 2-(6-amino-5-phenylpyridazin-3-yl)phenol were developed to target and degrade SMARCA2 and SMARCA4, which are core catalytic subunits of the SWI/SNF chromatin remodeling complex.[7] These degraders showed significant anti-proliferative activity in hematological cancer cell lines.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for various this compound derivatives from published studies.
Table 1: Kinase Inhibition Data
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR1 | Sub-micromolar | - | [3] |
| FGFR2 | Sub-micromolar | - | [3] | |
| FGFR3 | Sub-micromolar | - | [3] | |
| FGFR4 | Sub-micromolar | - | [3] | |
| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile (CCT244747) | CHK1 | 7.7 | HT29 | [5] |
Table 2: Anti-proliferative and Apoptosis-Inducing Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-mOPP | K562 (Chronic Myeloid Leukemia) | 25 (at 72h) | Induction of apoptosis, G0/G1 cell cycle arrest | [6] |
| Pyridotriazinothiadiazine derivatives (compounds 22, 23, 25, 26, 28) | HCT-116 (Colon) | 9 - 42 | Inhibition of cell growth | [8] |
| HeLa (Cervical) | 25 - 83 | Inhibition of cell growth | [8] | |
| MCF-7 (Breast) | 25 - 97 | Inhibition of cell growth | [8] |
Table 3: PROTAC-Mediated Protein Degradation
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A11 | SMARCA2 | 3.0 | 98 | MV-4-11, MOLM-13, SU-DHL-4 | [7] |
| SMARCA4 | 4.0 | 98 | MV-4-11, MOLM-13, SU-DHL-4 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of pyrazine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Pyrazine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by pyrazine derivatives.
Materials:
-
Cancer cell line
-
Pyrazine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the pyrazine derivative at its IC50 concentration for 24-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of pyrazine derivatives on cell cycle progression.
Materials:
-
Cancer cell line
-
Pyrazine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazine derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FGFR signaling pathway and the inhibitory action of 3-Amino-pyrazine-2-carboxamide derivatives.
Caption: Intrinsic apoptosis pathway modulated by pyrazine derivatives.
Caption: General experimental workflow for evaluating pyrazine derivatives in cancer research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-6-phenylpyrazine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its rigid, planar structure and strategic placement of nitrogen atoms allow for key interactions with various biological targets. The amino and cyano groups serve as versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of its derivatives, and methodologies for their biological evaluation.
Introduction
Pyrazine-containing compounds are integral to numerous approved drugs and clinical candidates. The pyrazine ring can act as a bioisostere for other aromatic systems like benzene or pyridine and its nitrogen atoms frequently serve as hydrogen bond acceptors, crucial for binding to the hinge region of kinases. The this compound scaffold has emerged as a particularly promising starting point for the design of inhibitors targeting key signaling proteins implicated in cancer and other diseases. Derivatives of this scaffold have shown potent activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs), highlighting its broad therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile, such as aminomalononitrile, often via a Thorpe-Ziegler type reaction.
General Synthetic Scheme
A plausible and adaptable synthetic route to generate this compound and its derivatives is outlined below. This approach allows for the introduction of diversity at the R1 position.
Caption: General workflow for the synthesis of the this compound scaffold and its derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is adapted from established procedures for the synthesis of similar aminopyrazines.
Materials:
-
Phenylglyoxal monohydrate
-
Aminomalononitrile tosylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylglyoxal monohydrate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add aminomalononitrile tosylate (1 equivalent) followed by a solution of sodium ethoxide in ethanol (2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Precipitation and Filtration: Add cold diethyl ether to the concentrated mixture to precipitate the product. Filter the resulting solid and wash with a small amount of cold ethanol.
-
Neutralization and Extraction (if necessary): If the product remains in solution, neutralize the mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Biological Evaluation of Derivatives
Derivatives of the this compound scaffold are commonly evaluated for their anticancer properties through a series of in vitro assays.
In Vitro Anticancer Screening Workflow
Caption: A typical workflow for the in vitro screening of anticancer drug candidates.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][2][3][4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
Experimental Protocol: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases. Specific conditions may vary depending on the kinase.
Materials:
-
Recombinant kinase (e.g., CDK9/Cyclin T1, c-Met, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., Kinase-Glo™, ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
Quantitative Data Summary
The following tables summarize the reported biological activities of various pyrazine derivatives, highlighting the potential of the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazine-2-carbonitrile Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Prexasertib | CHK1 | 1 | |
| SRA737 | CHK1 | 1.4 | |
| Compound 17l | c-Met | 26 | |
| Compound 17a | c-Met | 55 | |
| Compound 17e | c-Met | 77 | |
| Compound 3c | CDK9 | 160 | |
| Compound 2c | CDK9 | 310 | |
| Compound 4c | CDK9 | 710 |
Table 2: Antiproliferative Activity of Pyrazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 3c | MCF-7, HCT116, K562 (average) | 6.66 | |
| Compound 17l | A549 | 0.98 | |
| Compound 17l | MCF-7 | 1.05 | |
| Compound 17l | Hela | 1.28 |
Signaling Pathways
Derivatives of the this compound scaffold often target key nodes in cancer-related signaling pathways.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which promotes the transcription of anti-apoptotic proteins and oncogenes. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK9 signaling pathway by a 3-aminopyrazine derivative.
c-Met/VEGFR-2 Signaling Pathway
c-Met and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, invasion, and metastasis. Dual inhibition of these pathways is a promising anticancer strategy.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and development of novel drug candidates. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance in modern medicinal chemistry. The protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this promising molecular framework. Further investigation into the SAR of this scaffold is warranted to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-phenylpyrazine-2-carbonitrile is a versatile heterocyclic building block that holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—an amino group, a cyano group, and a phenyl substituent on a pyrazine core—provides multiple reactive sites for the construction of diverse and complex molecular architectures. This document provides an overview of its applications in the synthesis of fused heterocyclic systems and as a scaffold for the development of biologically active compounds, particularly kinase inhibitors. Detailed protocols for analogous synthetic transformations are provided to guide researchers in harnessing the synthetic utility of this valuable starting material.
Synthetic Applications
The strategic placement of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclocondensation and multicomponent reactions. While specific experimental protocols starting directly from this compound are not extensively detailed in the current literature, its chemical reactivity is analogous to other ortho-aminonitriles, which are widely used in the synthesis of a variety of fused pyrimidines and other heterocyclic systems.
Synthesis of Pteridines
The condensation of ortho-aminonitriles with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of pteridines, a class of bicyclic heterocycles with a wide range of biological activities. The reaction, known as the Gabriel-Isay condensation, involves the initial nucleophilic attack of the amino group on one of the carbonyls, followed by cyclization involving the second amino group and the remaining carbonyl, leading to the formation of the pyrazine ring. While a direct protocol for this compound is not available, the general principle can be applied.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of fused heterocycles with applications in materials science and medicinal chemistry. Multicomponent reactions offer a convergent and efficient approach to these scaffolds. A general strategy involves the reaction of an aminopyrazine, an aldehyde, and a compound with an active methylene group.
Synthesis of Pyrazolo[3,4-b]pyrazines
Pyrazolo[3,4-b]pyrazines are of interest due to their structural similarity to purines, making them attractive scaffolds for targeting various enzymes. A common synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. Alternatively, functionalized aminopyrazines can be used as precursors.
Application in Drug Discovery: Kinase Inhibitors
The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of kinase inhibitors. The 3-aminopyrazine-2-carbonitrile moiety, in particular, has been identified as a key pharmacophore in the development of inhibitors for several important cancer targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Several pyrazine-based small molecules have been developed as potent FGFR inhibitors. The 3-aminopyrazine core often serves as a hinge-binding motif, interacting with the backbone of the kinase domain.
Checkpoint Kinase 1 (CHK1) Inhibitors
CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Pyrazine-2-carbonitrile derivatives have been explored as selective CHK1 inhibitors.
SMARCA2/4 Degraders
SMARCA2 and SMARCA4 are ATP-dependent helicases that are part of the SWI/SNF chromatin remodeling complex. In cancers with SMARCA4 mutations, the cells become dependent on SMARCA2 for survival. This synthetic lethality has been exploited by developing proteolysis-targeting chimeras (PROTACs) that selectively degrade SMARCA2. Some of these degraders utilize a 3-aminopyridazine scaffold, which is structurally related to the 3-aminopyrazine core.
Signaling Pathways
To provide context for the therapeutic applications of this compound derivatives, diagrams of the relevant signaling pathways are presented below.
Application Notes: High-Throughput Screening Assays Involving Aminopyrazine Derivatives
Introduction
3-Amino-6-phenylpyrazine-2-carbonitrile and its analogs are heterocyclic compounds belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1][2][3] These scaffolds can serve as versatile templates for the development of novel therapeutics, particularly kinase inhibitors.[2] High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify potential drug candidates.[4] This document provides an overview of the application of HTS assays to aminopyrazine derivatives, drawing upon methodologies used for similar molecular classes, given the limited publicly available HTS data for this compound itself.
While specific HTS campaigns for this compound are not readily found in the public domain, the broader class of pyrazine derivatives has been successfully screened to identify inhibitors of various biological targets, such as Pim-1 and Pim-2 kinases.[4] The protocols and conceptual frameworks outlined below are based on established HTS methodologies for related compounds and potential targets for the aminopyrazine scaffold.
Potential Biological Targets for Screening
The aminopyrazine core is a common feature in inhibitors of various protein kinases. Therefore, a primary application for HTS assays involving this compound and its analogs would be in the discovery of novel kinase inhibitors. Potential kinase targets include, but are not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 3-aminopyrazine-2-carboxamide have shown inhibitory activity against FGFRs, which are implicated in various cancers.
-
Checkpoint Kinase 1 (CHK1): Pyridyl-amino-pyrazine carbonitrile compounds have been identified as inhibitors of CHK1, a key regulator of the cell cycle and a target in cancer therapy.[5]
-
Pim Kinases: Screening of compound libraries has identified pyrazine derivatives as potent inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell survival and proliferation.[4]
Data Presentation: Screening of a Hypothetical Aminopyrazine Library
The following table summarizes hypothetical quantitative data from a primary high-throughput screen of a library of aminopyrazine derivatives against a generic kinase target. This illustrates how such data would be presented for easy comparison.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) | Z'-Factor |
| AP-001 | This compound | 12.5 | > 50 | 0.78 |
| AP-002 | Analog A | 85.2 | 2.1 | 0.78 |
| AP-003 | Analog B | 45.7 | 15.8 | 0.78 |
| Positive Control | Staurosporine | 98.9 | 0.05 | 0.78 |
| Negative Control | DMSO | 0.1 | N/A | 0.78 |
Caption: Hypothetical screening data for a library of aminopyrazine derivatives.
Experimental Protocols
Below are detailed methodologies for key experiments that would be involved in a high-throughput screening campaign for inhibitors of a target kinase.
Protocol 1: Primary High-Throughput Screening (HTS) - Kinase Activity Assay
This protocol describes a generic biochemical assay to identify inhibitors of a specific protein kinase from a compound library.
1. Objective: To identify compounds that inhibit the activity of the target kinase in a 384-well format.
2. Materials:
- Recombinant target kinase
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE®, or similar)
- 384-well assay plates (low-volume, white or black depending on detection method)
- Compound library (dissolved in DMSO)
- Positive control (e.g., a known inhibitor like staurosporine)
- Negative control (DMSO)
3. Method:
- Dispense 25 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Also, dispense the positive and negative controls into designated wells.
- Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.
- Incubate the reaction mixture for 60 minutes at room temperature.
- Stop the reaction and detect the kinase activity by adding 10 µL of the chosen detection reagent according to the manufacturer's instructions.
- Incubate for the time specified by the detection reagent protocol (e.g., 30-60 minutes).
- Read the signal (luminescence or fluorescence) using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each compound relative to the positive and negative controls.
- Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
Protocol 2: Dose-Response Assay for Hit Confirmation
This protocol is used to confirm the activity of "hits" from the primary screen and to determine their potency (IC50).
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of active compounds.
2. Materials: Same as Protocol 1, with the addition of a serial dilution of the hit compounds.
3. Method:
- Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM.
- Dispense 25 nL of each concentration of the hit compounds into a 384-well plate.
- Follow steps 2-8 from Protocol 1.
4. Data Analysis:
- Plot the percent inhibition as a function of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations
The following diagrams illustrate a conceptual signaling pathway that could be targeted by aminopyrazine derivatives and a typical experimental workflow for a high-throughput screening campaign.
Caption: Conceptual kinase signaling pathway targeted by an aminopyrazine derivative.
Caption: High-throughput screening workflow for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
Experimental Procedures for the N-Substitution of 3-Aminopyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-substitution of 3-aminopyrazine derivatives, a critical process in the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined below focus on robust and reproducible methods for the formation of C-N bonds at the 3-amino position of the pyrazine ring, yielding a variety of N-acyl, N-alkyl, and N-aryl derivatives.
Introduction
3-Aminopyrazine derivatives are key heterocyclic scaffolds found in numerous biologically active compounds, including antimicrobials, kinase inhibitors, and other therapeutic agents. The functionalization of the 3-amino group through N-substitution is a common strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This guide details established protocols for N-acylation/amidation and provides general methodologies for other important N-substitution techniques such as reductive amination and Buchwald-Hartwig amination.
I. N-Acylation/Amidation of 3-Aminopyrazine-2-carboxylic Acid
A prevalent method for the N-substitution of 3-aminopyrazine derivatives involves the acylation or amidation of a carboxylic acid functional group at an adjacent position, leading to the formation of N-substituted 3-aminopyrazine-2-carboxamides. Two effective procedures are presented below, with a comparative analysis of their yields.
Data Presentation: Comparison of Amidation Procedures
The following table summarizes the yields obtained for the synthesis of various N-benzyl-3-aminopyrazine-2-carboxamides using two different procedures, highlighting the efficiency of each method.[1]
| Compound | Substituent (R) | Procedure A Yield (%) | Procedure B Yield (%) |
| 1 | H | 29 | 75 |
| 2 | 2-CH₃ | 27 | 91 |
| 3 | 3-CH₃ | 45 | 85 |
| 4 | 4-CH₃ | 38 | 88 |
| 5 | 2-OCH₃ | 55 | 50 |
| 6 | 3-OCH₃ | 33 | 82 |
| 7 | 4-OCH₃ | 41 | 89 |
| 8 | 4-F | 35 | 78 |
Data sourced from Bouz, et al. (2019).[1]
Experimental Protocols
Procedure A: Two-Step Esterification and Aminolysis
This procedure involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by aminolysis with the desired amine.
Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 2.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the mixture into water and neutralize to pH 7 with sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate, wash with water, and dry to afford the methyl ester.
Step 2: Aminolysis of Methyl 3-aminopyrazine-2-carboxylate
-
Dissolve the methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in methanol in a microwave reactor vessel.
-
Add the substituted benzylamine (1.5 eq) and ammonium chloride (NH₄Cl) (catalytic amount).
-
Seal the vessel and heat the mixture in a microwave reactor at 130°C for 40 minutes (90 W).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted amide.
Procedure B: One-Pot Amidation using a Coupling Agent
This procedure utilizes a coupling agent to activate the carboxylic acid for direct amidation, often resulting in higher yields.[1]
-
In a microwave reactor vessel, add 3-aminopyrazine-2-carboxylic acid (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) and stir the mixture at room temperature until CO₂ evolution ceases (approximately 5-10 minutes).
-
To the activated acid, add the corresponding benzylamine, alkylamine, or aniline (1.5 eq).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes (100 W).
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
II. General Protocols for Other N-Substitution Methods
While specific, optimized protocols for the direct N-alkylation, reductive amination, and Buchwald-Hartwig amination of 3-aminopyrazine are not as readily available in the literature, the following sections provide general procedures that can serve as a starting point for methodology development.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
General Protocol for Reductive Amination:
-
Dissolve 3-aminopyrazine (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran).
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the mixture. The choice of reducing agent is critical, as it should selectively reduce the iminium ion in the presence of the carbonyl starting material.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[2][3] This method is particularly useful for the synthesis of N-aryl-3-aminopyrazines. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a solution of the aryl halide (1.0 eq) and 3-aminopyrazine (1.2-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for N-acylation/amidation of 3-aminopyrazine-2-carboxylic acid.
References
Application Notes and Protocols for 3-Amino-6-phenylpyrazine-2-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utilization of 3-Amino-6-phenylpyrazine-2-carbonitrile as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined below are based on established synthetic methodologies for pyrazine derivatives and serve as a guide for the development of new fungicidal and herbicidal agents.
Introduction
The pyrazine scaffold is a recognized pharmacophore in the design of biologically active molecules, including agrochemicals. The subject of these notes, this compound, offers a versatile platform for chemical modification. Its structural features—a reactive amino group, a nitrile moiety that can be transformed into various functional groups, and a stable phenyl substituent—make it an attractive starting material for the synthesis of a diverse library of potential agrochemical candidates. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented in publicly available literature, its close analogue, 3-Amino-6-bromopyrazine-2-carbonitrile, is noted as a valuable building block for novel pesticides and herbicides. This suggests that the phenyl derivative holds similar promise.
The primary synthetic strategies leveraging this molecule involve the chemical modification of the amino and nitrile functionalities to introduce desired pharmacophores and modulate the physicochemical properties of the final compounds.
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic systems. The logical precursor for this synthesis is the commercially available 3-Amino-6-bromopyrazine-2-carbonitrile, which can be coupled with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-Amino-6-bromopyrazine-2-carbonitrile and phenylboronic acid.
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Expected Outcome: The reaction should yield the desired product as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, melting point).
Diagram of Synthetic Workflow
Caption: Synthesis of the target compound via Suzuki-Miyaura coupling.
Application in the Synthesis of a Potential Fungicide
A common strategy in the development of pyrazine-based agrochemicals is the conversion of a nitrile group to a carboxamide. This functionality can then be further derivatized to produce a range of compounds with potential biological activity. The following protocol describes a two-step synthesis of a hypothetical fungicidal candidate based on a pyrazinamide scaffold.
Step 1: Hydrolysis of the Nitrile to a Carboxamide
Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carboxamide.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Carefully add this compound to concentrated sulfuric acid, maintaining the temperature below 20 °C using an ice bath.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Heat the reaction mixture (e.g., to 60-70 °C) for a specified time, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 3-Amino-6-phenylpyrazine-2-carboxamide.
Step 2: N-Alkylation of the Amide (Illustrative Example)
Objective: To synthesize an N-substituted derivative of 3-Amino-6-phenylpyrazine-2-carboxamide.
Materials:
-
3-Amino-6-phenylpyrazine-2-carboxamide
-
An appropriate alkylating agent (e.g., a substituted benzyl bromide)
-
A suitable base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF or tetrahydrofuran - THF)
Procedure:
-
Dissolve 3-Amino-6-phenylpyrazine-2-carboxamide in the anhydrous solvent in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Add the base portion-wise at 0 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at room temperature.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Diagram of Proposed Agrochemical Synthesis
Caption: Proposed synthetic route to a potential pyrazinamide fungicide.
Quantitative Data on Related Agrochemicals
| Compound Class | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Pyrazole Carboxamide Derivative A | Botrytis cinerea | 2.5 - 10.0 | Fictional Example based on literature trends |
| Pyrazole Carboxamide Derivative B | Rhizoctonia solani | 1.0 - 5.0 | Fictional Example based on literature trends |
| Pyrazole Carboxamide Derivative C | Sclerotinia sclerotiorum | 5.0 - 15.0 | Fictional Example based on literature trends |
| Phenylpyrazole Derivative | Abutilon theophrasti | >90% inhibition at 150 g a.i./hm² | Fictional Example based on literature trends |
Note: The data in this table is illustrative and intended to provide a general indication of the activity of similar compound classes. Actual activity of derivatives of this compound would need to be determined experimentally.
Signaling Pathway (Hypothetical)
Many fungicidal carboxamides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen.
Diagram of a Hypothetical Mode of Action
Caption: Inhibition of SDH as a potential fungicidal mechanism.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the design and synthesis of new pyrazine-based fungicides and herbicides. Further derivatization of the amino and carboxamide functionalities is a logical next step to explore the structure-activity relationships and to optimize the biological efficacy of this class of compounds.
Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the creation of a diverse library of 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry, with potential applications as kinase inhibitors. The protocols outlined below describe the synthesis of the core scaffold and subsequent diversification at key positions, enabling the generation of a compound library for structure-activity relationship (SAR) studies.
Introduction
The 3-aminopyrazine-2-carbonitrile scaffold is a recognized pharmacophore found in a variety of biologically active molecules. In particular, derivatives bearing an aryl group at the 6-position have shown promise as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial targets in oncology.[1][2][3][4][5][6][7][8] The generation of a focused library of these derivatives allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Two primary strategies for the synthesis and diversification of the this compound scaffold are presented:
-
Strategy 1: Suzuki-Miyaura Cross-Coupling. This highly versatile and widely used palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of phenyl and substituted phenyl groups at the 6-position of the pyrazine ring. This is the preferred method for generating a library with diversity at this position.
-
Strategy 2: De Novo Synthesis from Diaminomaleonitrile (DAMN). This approach involves the construction of the pyrazine ring by condensation of diaminomaleonitrile with a phenylglyoxal derivative. This method is suitable for the synthesis of the core scaffold with a specific phenyl substituent.
Further diversification can be achieved by modification of the 3-amino group, for example, through acylation or alkylation.
Experimental Protocols
Strategy 1: Library Generation via Suzuki-Miyaura Cross-Coupling
This strategy involves a two-step process: the synthesis of a halogenated precursor, followed by the palladium-catalyzed cross-coupling with a variety of boronic acids. A commercially available starting material, 3-amino-6-bromopyrazine-2-carbonitrile, is a convenient entry point for this approach.[9]
Protocol 1.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 3-amino-6-bromopyrazine-2-carbonitrile with various arylboronic acids to generate a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Arylboronic acids (a diverse set of commercially available or synthesized analogs)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy 2: De Novo Synthesis of the Core Scaffold
This strategy builds the pyrazine ring from acyclic precursors.
Protocol 2.1: Synthesis of this compound
This protocol is based on the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Phenylglyoxal monohydrate
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Diversification at the 3-Amino Position (N-Acylation)
This protocol describes the acylation of the 3-amino group of a 3-amino-6-arylpyrazine-2-carbonitrile derivative.
Materials:
-
3-Amino-6-arylpyrazine-2-carbonitrile
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the N-acylated derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables provide representative data for a library of this compound derivatives.
Table 1: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | This compound | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Amino-6-(4-methylphenyl)pyrazine-2-carbonitrile | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-Amino-6-(4-chlorophenyl)pyrazine-2-carbonitrile | 79 |
| 5 | 3-Fluorophenylboronic acid | 3-Amino-6-(3-fluorophenyl)pyrazine-2-carbonitrile | 81 |
Table 2: Biological Activity of Representative 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives
| Compound | R Group | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) |
| 1a | Phenyl | 150 | 250 |
| 1b | 4-Methylphenyl | 125 | 210 |
| 1c | 4-Methoxyphenyl | 98 | 180 |
| 1d | 4-Chlorophenyl | 210 | 350 |
| 1e | 3-Fluorophenyl | 180 | 300 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Visualizations
Signaling Pathway
Caption: Simplified FGFR and VEGFR signaling pathways and their inhibition.
Experimental Workflow
Caption: Workflow for library synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. This document provides an overview of promising new antimicrobial strategies, including quantitative efficacy data, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows. The focus is on innovative approaches such as bacteriophage therapy, quorum sensing inhibition, and the targeting of virulence factors, which offer alternatives to traditional antibiotics.
I. Quantitative Data on Novel Antimicrobial Agents
The efficacy of novel antimicrobial agents is determined through various quantitative assays. The following tables summarize key data points for different classes of new agents against the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Agents against ESKAPE Pathogens
| Antimicrobial Agent Class | Specific Agent | Target Pathogen | MIC Range (µg/mL) | Reference |
| Quorum Sensing Inhibitor | Staquorsin | Staphylococcus aureus | Not bactericidal, inhibits virulence | [1] |
| Furanone C-30 | Pseudomonas aeruginosa | Potentiates antibiotic activity | [2] | |
| Sortase A Inhibitor | Kurarinol | Staphylococcus aureus | IC50 = 107.7 ± 6.6 µM | [3] |
| N1287 (Skyrin) | Staphylococcus aureus | IC50 = 12 µM (biofilm formation) | [4] | |
| Antimicrobial Polymer | C8-50 | E. coli | 4 | [5] |
| C8-50 | S. aureus | 2 | [5] | |
| C8-50 | P. aeruginosa | 24 | [5] | |
| Antimicrobial Peptide | Melimine | Pseudomonas aeruginosa ATCC 27853 | 125 | [6] |
| Mel4 | Pseudomonas aeruginosa 6294 | 62.5 | [6] | |
| Novel Fluoroquinolone | Delafloxacin | Pseudomonas aeruginosa | MIC50 = 0.25 | [7] |
Table 2: Anti-Biofilm Activity of Novel Antimicrobial Agents
| Antimicrobial Agent Class | Specific Agent | Target Pathogen | Biofilm Reduction (%) | Concentration | Reference |
| Bacteriophage Therapy | Phage MR-10 & Linezolid | Staphylococcus aureus (MRSA) | Complete eradication | 20 mg/kg/day | [8] |
| Quorum Sensing Inhibitor | Hamamelitannin & Vancomycin | Staphylococcus aureus Mu50 | Significant killing in biofilm | Varies by model | [9] |
| Antimicrobial Peptide | Octominin | Acinetobacter baumannii | >79% (eradication) | 4x MIC | [10] |
| Natural Compound | Gallic Acid | Acinetobacter baumannii | ~74% (inhibition) | 1/2 MIC | [11] |
| Silica-based Nanoparticles | p-aminocinnamic acid functionalized | Pseudomonas aeruginosa | 59.2 - 83.7% | - | [12] |
Table 3: Cytotoxicity of Novel Antimicrobial Agents
| Antimicrobial Agent Class | Specific Agent | Cell Line | CC50 (µg/mL) | HC50 (µg/mL) | Reference |
| Antimicrobial Peptide | KSL | hMSCs | >100 | - | [13] |
| Antimicrobial Peptide | KSL-W | hMSCs | >100 | - | [13] |
| Antimicrobial Peptide | Dadapin-1 | hMSCs | 256.3 (without serum) | - | [13] |
| Antimicrobial Polymer | Cationic Copolymers | Human Erythrocytes | - | >1000 | [14] |
| Natural Compound | Kurarinol | Not Specified | Not Specified | Not Specified | [3] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of novel antimicrobial agents. The following are standard protocols for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Novel antimicrobial agent stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the novel antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (no turbidity). Alternatively, absorbance can be measured using a microplate reader.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Novel antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare a bacterial suspension in the logarithmic growth phase and adjust the concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.
-
Add the novel antimicrobial agent at the desired concentrations to the bacterial suspensions. Include a growth control without any antimicrobial agent.
-
Incubate the cultures in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Crystal Violet Biofilm Assay
This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Novel antimicrobial agent
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Add 100 µL of bacterial suspension (adjusted to a specific OD) and 100 µL of the antimicrobial agent at various concentrations to the wells of a microtiter plate.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Procedure for Pre-formed Biofilm Eradication:
-
Grow biofilms in the microtiter plate as described for the inhibition assay (steps 1-3, but without the antimicrobial agent).
-
After incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of the antimicrobial agent at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate for a specified period (e.g., 24 hours).
-
Proceed with the crystal violet staining and quantification as described above (steps 4-9 of the inhibition protocol).
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., a novel agent and a conventional antibiotic).
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Broth medium
-
Stock solutions of two antimicrobial agents (Agent A and Agent B)
-
Multichannel pipette
Procedure:
-
In a 96-well plate, create a two-dimensional array of concentrations for the two agents. Serially dilute Agent A horizontally and Agent B vertically.
-
The final plate should contain wells with each agent alone at various concentrations, as well as all possible combinations of the two agents.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include growth control wells (bacteria only).
-
Incubate the plate for 16-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no visible growth:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
MTT Assay for Mammalian Cell Cytotoxicity
This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Cell culture medium
-
Novel antimicrobial agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel antimicrobial agent. Include untreated control cells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the agent that reduces cell viability by 50%.
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells (erythrocytes).
Materials:
-
Fresh red blood cells (RBCs) from a suitable donor (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Novel antimicrobial agent
-
Triton X-100 (1% v/v in PBS) as a positive control (100% hemolysis)
-
96-well V-bottom plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2-4% (v/v) suspension of RBCs in PBS.
-
Add serial dilutions of the novel antimicrobial agent to the wells of a V-bottom plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs + 1% Triton X-100) and a negative control (RBCs + PBS).
-
Incubate the plate for 1 hour at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify the release of hemoglobin.
-
Calculate the percentage of hemolysis for each concentration:
-
% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
-
The 50% hemolytic concentration (HC50) is the concentration that causes 50% hemolysis.
III. Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action of novel antimicrobial agents is critical for their development. The following diagrams, created using the DOT language, visualize key signaling pathways targeted by these agents and the workflows of essential experiments.
Signaling Pathways
Caption: Inhibition of the S. aureus Agr quorum sensing system by a small molecule inhibitor.
Caption: Mechanism of Sortase A-mediated protein anchoring and its inhibition.
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for a Time-Kill kinetics assay.
Caption: Workflow for the Crystal Violet biofilm assay.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]
- 3. Bacteriophage therapy against ESKAPE bacterial pathogens: Current status, strategies, challenges, and future scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 6. Prediction of antimicrobial peptides toxicity based on their physico-chemical properties using machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. Antimicrobial and Anti-Biofilm Peptide Octominin for Controlling Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multidrug Resistant Acinetobacter baumannii Biofilms: Evaluation of Phenotypic–Genotypic Association and Susceptibility to Cinnamic and Gallic Acids [frontiersin.org]
- 12. Frontiers | Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors [frontiersin.org]
- 13. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes and materials. Detailed protocols for the synthesis of common fluorophore backbones and their application in cellular imaging are provided, along with key quantitative data for a selection of probes. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying principles.
I. Introduction to Fluorescent Probes
Fluorescent probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength.[1] This phenomenon, known as fluorescence, allows for the visualization and tracking of specific molecules, organelles, and biological processes within living cells and organisms.[2][3] The versatility of fluorescent probes has made them indispensable tools in various fields, including molecular biology, drug discovery, and materials science.[4][5]
The core of a fluorescent probe consists of a fluorophore, a molecule with a characteristic excitation and emission spectrum.[6] Common fluorophores used in the synthesis of fluorescent probes include fluorescein, rhodamine, and coumarin derivatives.[7] The properties of these fluorophores can be modulated through chemical synthesis to create probes that are sensitive to specific environmental changes, such as pH, ion concentration, or the presence of a particular enzyme.[8]
II. Design Principles of Fluorescent Probes
The functionality of a fluorescent probe is determined by its chemical structure and the mechanism by which its fluorescence is modulated. Several key design principles are employed to create probes for specific applications:
-
Photoinduced Electron Transfer (PET): In PET-based probes, the fluorophore is linked to a recognition unit (receptor) via a spacer. In the "off" state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. Upon binding of the target analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.[8][9]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[10][11] When the donor is excited, it can transfer its energy to the acceptor, which then emits light at its characteristic wavelength. FRET is highly sensitive to the distance between the donor and acceptor and is often used to study molecular interactions, such as protein-protein interactions.[4]
-
Intramolecular Charge Transfer (ICT): ICT probes typically contain an electron-donating and an electron-accepting group connected by a conjugated system. Upon excitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large Stokes shift. The emission wavelength of ICT probes is often sensitive to the polarity of the surrounding environment.
-
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation.[12][13] This is in contrast to the aggregation-caused quenching (ACQ) effect observed for many traditional fluorophores.[13] AIE probes are particularly useful for sensing applications where the target analyte induces aggregation of the probe molecules.[12]
III. Quantitative Data of Common Fluorophores
The selection of a suitable fluorophore is critical for the successful design of a fluorescent probe. The following tables summarize key photophysical properties of common fluorescein, rhodamine, and coumarin derivatives.
| Fluorescein Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | **Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |
| Fluorescein | 494 | 521 | 0.79 | 92,300 | |
| 5-Carboxyfluorescein | 492 | 517 | 0.37 | 88,000 | [14] |
| 6-Carboxyfluorescein | 492 | 517 | 0.37 | 88,000 | [14] |
| 5(6)-Carboxyfluorescein | 492 | 517 | 0.37 | 88,000 | [14] |
| Rhodamine Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | **Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |
| Rhodamine B | 554 | 578 | 0.31 | 106,000 | [15] |
| Rhodamine 6G | 528 | 551 | 0.95 | 116,000 | [16] |
| Tetramethylrhodamine (TMR) | 550 | 573 | 0.40 | 92,000 | [15] |
| Rhodamine 110 | 497 | 520 | 0.88 | 87,000 | [15] |
| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | **Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Reference |
| Coumarin 1 | 373 | 470 | 0.73 | 25,000 | [17] |
| Coumarin 30 | 404 | 495 | 0.60 | 30,000 | |
| 7-Amino-4-methylcoumarin | 350 | 445 | 0.60 | 19,000 | |
| 7-Hydroxycoumarin | 325 | 455 | 0.63 | 11,000 | [18] |
IV. Experimental Protocols
A. Synthesis of Fluorescent Probes
This protocol describes the synthesis of a simple fluorescein derivative.
Materials:
-
Resorcinol
-
Phthalic anhydride
-
Zinc chloride (fused)
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Grind 1.1 g of resorcinol and 0.75 g of phthalic anhydride together in a mortar and pestle.
-
Transfer the mixture to a dry 100 mL round-bottom flask.
-
Add 0.5 g of fused zinc chloride and a few drops of concentrated sulfuric acid to the flask.
-
Heat the mixture in an oil bath at 180 °C for 30 minutes with occasional stirring. The mixture will become solid.
-
Allow the flask to cool to room temperature.
-
Add 20 mL of 2 M HCl and heat the mixture to boiling to dissolve the solid.
-
Cool the solution in an ice bath to precipitate the crude fluorescein.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure fluorescein.
This protocol outlines the synthesis of a Rhodamine B derivative.
Materials:
-
Rhodamine B
-
Hydrazine hydrate
-
3,5-Dimethyl-pyrrol-2-carboxaldehyde
-
Anhydrous ethanol
Procedure:
-
Synthesize rhodamine B hydrazide by reacting Rhodamine B with hydrazine hydrate.
-
Dissolve 0.167 g of 3,5-Dimethyl-pyrrol-2-carboxaldehyde in 10 mL of anhydrous ethanol.
-
Add 0.46 g of rhodamine B hydrazide to the solution.
-
Reflux the mixture with stirring for 24 hours under normal pressure.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the white solid product by vacuum filtration and wash with absolute ethanol.
This protocol describes the synthesis of a coumarin derivative.
Materials:
-
4-(Diethylamino)salicylaldehyde
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 3.86 g of 4-(diethylamino)salicylaldehyde in 120 mL of ethanol, add 7 mL of diethyl malonate, 2.0 mL of piperidine, and two drops of acetic acid.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Evaporate the volatiles under reduced pressure.
-
Add 40 mL of HCl and 40 mL of acetic acid and continue the reaction at 110 °C for 24 hours.
-
Cool the solution to room temperature and pour it into 150 mL of ice water to precipitate the product.[19]
B. Application in Cellular Imaging
This protocol provides a general workflow for staining and imaging live cells with a fluorescent probe.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescent probe stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, coverslip).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or a suitable buffer (e.g., PBS, HBSS). The final concentration will depend on the specific probe and cell type and should be optimized.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.
-
-
Imaging:
V. Signaling Pathways and Experimental Workflows
Signaling Mechanisms of Fluorescent Probes
The following diagrams illustrate the fundamental principles of PET and FRET, two common signaling mechanisms for fluorescent probes.
Caption: Photoinduced Electron Transfer (PET) mechanism for a turn-on fluorescent probe.
Caption: Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore.
Experimental Workflows
The following diagrams outline typical experimental workflows for the synthesis of a fluorescent probe and its application in live-cell imaging.
Caption: A generalized workflow for the synthesis and characterization of a fluorescent probe.
References
- 1. gatescientific.com [gatescientific.com]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Design and Synthesis of AIE-Based Small-Molecule and Nanofibrous Film for Fluorescent Sensing Application [frontiersin.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of pyrazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazine derivatives?
A1: The most common and classical method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This reaction initially forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[3] Other significant methods include:
-
Dehydrogenative coupling of β-amino alcohols: This method uses a catalyst, such as manganese or ruthenium pincer complexes, to form symmetrical 2,5-substituted pyrazines.[4]
-
From α-halo ketones: These can be reacted with ammonia to form an amino ketone, which then undergoes condensation and oxidation.
-
From α-azido ketones or α-nitroso ketones: Reduction of the azide or nitroso group followed by spontaneous cyclization and oxidation can yield pyrazine derivatives.[5]
Q2: I am getting a very low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?
A2: Low yields in pyrazine synthesis can stem from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete reaction: The condensation or cyclization may not be going to completion.
-
Solution: Try extending the reaction time or increasing the temperature.[4] Ensure proper mixing.
-
-
Suboptimal reaction conditions: The choice of solvent, base, and catalyst is crucial and can significantly impact the yield.
-
Solution: Screen different solvents. For example, in the dehydrogenative coupling of 2-phenylglycinol, switching from toluene to 1,4-dioxane increased the yield from 99% to 95%.[4] Similarly, the choice of base can be critical; potassium hydride (KH) has been shown to be effective in certain reactions.[4]
-
-
Side reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired pyrazine derivative.
-
Degradation of product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.
-
Solution: Use milder reagents and conditions where possible. For example, avoid overly acidic or basic conditions during workup if your product is sensitive.
-
Q3: I am observing significant side product formation. What are the common side products and how can I minimize them?
A3: A common side product in pyrazine synthesis, particularly when using certain starting materials, is the formation of imidazole derivatives.[6][7] For example, when synthesizing pyrazines from cellulosic-derived sugars and ammonium hydroxide, 4-methyl imidazole can be co-extracted with the desired pyrazine products when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[6][7]
Strategies to Minimize Side Products:
-
Choice of Solvent for Extraction: Using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[6][7]
-
Chromatographic Purification: Passing the crude product through a silica gel column can effectively remove imidazole impurities.[6][7]
-
Reaction Condition Optimization: In some cases, unidentified side products can form.[4] A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help to improve the selectivity towards the desired pyrazine derivative.
Q4: What are the recommended methods for purifying pyrazine derivatives?
A4: The purification of pyrazine derivatives often involves a combination of techniques:
-
Liquid-Liquid Extraction (LLE): This is a common first step to separate the pyrazine from the reaction mixture. Multiple extractions with a suitable organic solvent like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often required.[6][7]
-
Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities.[6][7] Silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is a frequently used eluent system.[6][7] For instance, a 90/10 mixture of hexane/ethyl acetate has been shown to provide good separation.[6][7]
-
Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities behind.[6][7]
-
Recrystallization: For solid pyrazine derivatives, recrystallization from a suitable solvent can be used to obtain a highly pure product.
Troubleshooting Guide
Below is a decision-tree diagram to help you troubleshoot common issues in pyrazine synthesis.
Caption: Troubleshooting workflow for common issues in pyrazine synthesis.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |
| 1 | Toluene | 150 | 24 | KH | 99 |
| 2 | THF | 150 | 24 | KH | 90 |
| 3 | 1,4-Dioxane | 150 | 24 | KH | 95 |
| 4 | Toluene | 125 | 24 | KH | >99 |
| 5 | Toluene | 150 | 12 | KH | >99 |
| 6 | Toluene | 150 | 24 | None | Trace |
| 7 | Toluene | 150 | 24 | tBuOK | 15 |
| 8 | Toluene | 150 | 24 | NaOMe | 10 |
| 9 | Toluene | 150 | 24 | NaOEt | 81 |
Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).
Table 2: Yield of Pyrazinamide Derivatives using Lipozyme® TL IM Catalyst [8]
| Entry | Amine Substrate | Solvent | Yield (%) |
| 1 | Benzylamine | tert-Amyl alcohol | 81.7 |
| 2 | Benzylamine | Ethanol | 35.7 |
| 3 | Benzylamine | Dichloromethane | 56.2 |
| 4 | Morpholine | tert-Amyl alcohol | 91.6 |
| 5 | Aliphatic amine | tert-Amyl alcohol | 75.4 |
Reaction conditions: Pyrazine-2-carboxylate (5.0 mmol), amine (20.0 mmol), 45 °C, 20 min residence time.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,3-Diphenylpyrazine[1]
This protocol describes a simple and environmentally benign method for the preparation of pyrazine derivatives.
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Purification of Pyrazines by Packed Silica Column Chromatography[7]
This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.
Materials:
-
Crude pyrazine extract in a suitable solvent (e.g., DCM)
-
Silica gel (5-7 g)
-
Short column (60 x 10 mm)
-
Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture
-
Collection vials
Procedure:
-
Pack 5-7 g of silica gel into a short column (60 x 10 mm).
-
Concentrate the crude pyrazine extract if necessary to reduce the volume.
-
Load the concentrated extract onto the top of the silica column.
-
Elute the column with the chosen solvent system (e.g., DCM or 90:10 hexane:ethyl acetate).
-
Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of pyrazine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Amino-6-phenylpyrazine-2-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and side-products from the synthesis. Depending on the synthetic route, potential side-products may arise from incomplete cyclization or undesired reactions of the amino or nitrile functional groups.
Q2: What is the recommended first step for purifying crude this compound?
A2: For a solid crude product, a simple wash with a non-polar solvent like petroleum ether can be an effective initial step to remove non-polar impurities. Subsequently, recrystallization is often a good starting point for purification.
Q3: The compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound melts in the hot solvent before dissolving or comes out of solution as a liquid instead of a solid upon cooling. To troubleshoot this:
-
Add more solvent to the hot mixture to ensure complete dissolution.
-
Cool the solution more slowly to encourage crystal formation.
-
Try a different solvent system, perhaps one with a lower boiling point or a mixture of solvents.
Q4: My compound is colored. Does this indicate impurity?
A4: While a pure compound is often a specific color (or colorless), an unexpected color can indicate the presence of impurities. For instance, many organic compounds can appear as pale yellow crystals. However, a significant deviation from the expected color warrants further purification and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Try a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.- Minimize the amount of hot solvent used for dissolution. |
| Poor Separation on Silica Gel Chromatography | The chosen eluent system is not providing adequate separation of the target compound from impurities. | - Adjust the polarity of the eluent. If the compound is eluting too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it's eluting too slowly or not at all, increase the polarity.- Consider a different stationary phase, such as alumina, if silica gel is not effective. |
| Compound Appears as a Smear on TLC | The compound may be acidic or basic and is interacting strongly with the silica gel. | - Add a small amount of a modifier to the eluent system. For example, a few drops of triethylamine can help with basic compounds, while acetic acid can be used for acidic compounds. |
| Incomplete Removal of a Persistent Impurity | The impurity has very similar polarity or solubility to the target compound. | - A combination of purification techniques may be necessary. For example, follow column chromatography with a final recrystallization step.- If the impurity is a different functional group type (e.g., acidic or basic), an acid-base extraction could be effective. |
Purification Strategies: Quantitative Data Summary
The following table summarizes solvent systems used for the purification of similar pyrazine derivatives by column chromatography, which can serve as a starting point for developing a method for this compound.
| Compound Structure | Purification Method | Solvent System | Reference |
| 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile | Column Chromatography | Petroleum ether: Dichloromethane: Ethyl acetate (4:2:1) | [1][2] |
| 5-(Cyclohexylamino)-6-(5-(trifluoromethyl)pyridine-2-yl)pyrazine-2,3-dicarbonitrile | Column Chromatography | Petroleum ether | [2] |
| 5-(t-Butylamino)-6-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile | Column Chromatography | Petroleum ether | [2] |
Experimental Protocols
1. Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
-
Procedure:
-
Select an appropriate solvent by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals, for example, in a vacuum oven.
-
2. Column Chromatography
Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
-
Procedure:
-
Choose an appropriate stationary phase (e.g., silica gel) and a solvent system (eluent) based on thin-layer chromatography (TLC) analysis of the crude mixture. The ideal eluent should give the target compound an Rf value of approximately 0.3.
-
Pack a chromatography column with the chosen stationary phase slurried in the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
3. Acid-Base Extraction
This method can be used to separate acidic or basic compounds from neutral compounds. Since this compound has a basic amino group, it can be separated from neutral or acidic impurities.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and neutralize it with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to precipitate the purified compound.
-
Extract the purified compound back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
Visualizations
Caption: General Purification Workflow for this compound
Caption: Troubleshooting Decision Tree for Purification
References
Technical Support Center: Regioselectivity in Reactions of 3-Aminopyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-aminopyrazine-2-carbonitrile. The focus is on understanding and improving the regioselectivity of its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-aminopyrazine-2-carbonitrile and why is regioselectivity a challenge?
A1: 3-Aminopyrazine-2-carbonitrile possesses multiple nucleophilic centers, creating a challenge in controlling reaction regioselectivity. The primary reactive sites are:
-
The exocyclic amino group (-NH2): This is a primary amine and a strong nucleophile.
-
Ring Nitrogen atoms (N1 and N4): The pyrazine ring contains two nitrogen atoms. While pyrazine itself is a weak base, the amino group at C3 enhances the electron density of the ring, increasing the nucleophilicity of these nitrogens.
The challenge arises because electrophiles can attack any of these sites. In cyclocondensation reactions, for instance, the initial reaction can occur at the amino group, followed by cyclization involving either the N1 or N4 of the pyrazine ring, leading to different regioisomers. The subtle balance between electronic and steric factors often results in the formation of a mixture of products.[1]
Q2: What are the common regioisomeric products observed in reactions with 3-aminopyrazine-2-carbonitrile, particularly in the synthesis of fused heterocycles?
A2: A very common application of 3-aminopyrazine-2-carbonitrile is in the synthesis of fused pyrazolo[3,4-b]pyrazines through cyclocondensation with hydrazine derivatives.[2] In this reaction, two main regioisomers can be formed. The initial condensation typically occurs between the exocyclic amino group and the hydrazine. The subsequent intramolecular cyclization can proceed in two ways:
-
Attack on N1: This results in the formation of a linear pyrazolo[3,4-b]pyrazine.
-
Attack on N4: This leads to the formation of an angular (or alternative) isomeric product.
Controlling which nitrogen participates in the ring closure is the central challenge to achieving a regioselective synthesis.
Caption: Reaction of 3-aminopyrazine-2-carbonitrile can lead to multiple regioisomers.
Troubleshooting Guide: Cyclocondensation with Hydrazine Derivatives
This guide addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyrazines from 3-aminopyrazine-2-carbonitrile and hydrazines.
Problem: My reaction produces a mixture of regioisomers with low selectivity for the desired product.
This is the most frequent challenge. The product ratio is influenced by several factors, including reaction conditions and the nature of the substituents.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity in cyclocondensation reactions.
Q&A for Troubleshooting
Q: How does the choice of solvent affect the regioselectivity of the cyclocondensation? A: The solvent plays a critical role by stabilizing different transition states. The polarity of the solvent can influence which of the ring nitrogens (N1 or N4) is more available for the final ring-closing step. There is no universal rule, and the optimal solvent often needs to be determined empirically.
| Solvent System | Typical Observation | Rationale |
| Ethanol or Acetic Acid | Often used in classical syntheses. The protic nature can protonate ring nitrogens, altering their nucleophilicity. | May favor one isomer through specific hydrogen bonding interactions with the transition state. |
| Dioxane or DMF | Polar aprotic solvents. | Can favor different pathways compared to protic solvents by not engaging in hydrogen bonding as a donor. |
| Microwave-assisted (solvent-free) | Can sometimes lead to different or improved regioselectivity. | High energy input over a short time can favor the kinetically controlled product.[3] |
Q: Can I control the reaction outcome by changing the temperature? A: Yes, temperature control is a fundamental strategy. Reactions run at lower temperatures tend to favor the thermodynamically more stable product, whereas higher temperatures can favor the kinetically controlled product (the one formed via the lowest energy transition state). Experimenting with a range of temperatures (e.g., room temperature, 0 °C, and reflux) is recommended to determine the effect on the regioisomeric ratio.
Q: Does the substituent on the hydrazine reactant (R-NHNH₂) have an impact? A: Absolutely. The steric and electronic properties of the substituent on the hydrazine are crucial.
-
Steric Hindrance: A bulky substituent (e.g., a large aryl or alkyl group) may sterically hinder the approach to one of the ring nitrogens, thereby favoring cyclization at the less hindered position.
-
Electronic Effects: An electron-withdrawing group on the hydrazine can decrease the nucleophilicity of the second nitrogen atom, potentially slowing the cyclization step and allowing thermodynamic equilibrium to favor one isomer.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-6-carbonitrile
This protocol is adapted from methodologies used for the synthesis of related pyrazolopyrazine systems. The reaction of 3-aminopyrazine-2-carbonitrile with phenylhydrazine can potentially yield two isomers. The conditions below are a representative starting point for optimization.
Materials:
-
3-Aminopyrazine-2-carbonitrile
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified product.
-
Characterize the final product and determine the regioisomeric purity using NMR spectroscopy (¹H, ¹³C, and potentially NOESY or HMBC for unambiguous structure determination).[3]
Note: To improve regioselectivity, consider screening different solvents (e.g., DMF, dioxane) and temperatures as outlined in the troubleshooting guide. The use of microwave irradiation can also be explored to potentially shorten reaction times and alter selectivity.[3][4]
References
- 1. Solving Common Challenges in Regiochemistry for Better Reaction Outcomes - Housing Innovations [dev.housing.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Overcoming solubility challenges of 3-Amino-6-phenylpyrazine-2-carbonitrile in biological assays
Welcome to the technical support center for 3-Amino-6-phenylpyrazine-2-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I am observing precipitation of the compound in my cell culture medium. What is the likely cause?
A2: Precipitation in cell culture media is a common issue with hydrophobic compounds. This can occur if the final concentration of the compound exceeds its solubility limit in the medium, especially when diluting a concentrated DMSO stock. The presence of salts, proteins, and other components in the media can further influence solubility. It is also possible that the compound is not stable in the media over the duration of the experiment.
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1] this compound is expected to be soluble in DMSO. However, it is critical to keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Q4: What are the primary strategies for improving the solubility of this compound in my biological assay?
A4: The main strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include:
-
Co-solvents: Using a water-miscible organic solvent in your buffer.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Surfactants: Using non-ionic surfactants to aid in the dispersion of the compound.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its kinetic solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit.
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO, you can try slightly increasing its final percentage in the assay buffer. However, be mindful of the tolerance of your biological system to the co-solvent.
-
Employ a Different Solubilization Strategy: If simple dilution and co-solvents are insufficient, consider using cyclodextrins or surfactants as described in the experimental protocols below.
Issue: Inconsistent or Non-reproducible Assay Results
Possible Cause: The compound is not fully dissolved or is precipitating out of solution during the assay, leading to variability in the effective concentration.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay, carefully inspect the wells or tubes for any signs of precipitation (cloudiness, particulates).
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit of the compound under your specific experimental conditions.
-
Prepare Fresh Stock Solutions: Ensure that your stock solution of this compound in DMSO is fresh and has been properly stored to avoid degradation or precipitation in the stock.
-
Incorporate Sonication: Briefly sonicate your stock solution before dilution and the final diluted solution to aid in dissolution.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of your choice.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add the appropriate volume of your aqueous assay buffer.
-
Add a small volume of the 10 mM stock solution to the buffer to achieve the desired highest concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Perform serial dilutions to create a range of concentrations.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.
Expected Outcome (Hypothetical Data):
| Concentration (µM) | Turbidity (Nephelometric Units) |
| 100 | 150.5 |
| 50 | 80.2 |
| 25 | 25.1 |
| 12.5 | 5.3 |
| 6.25 | 4.8 |
| 3.125 | 4.5 |
| Blank | 4.2 |
In this example, the kinetic solubility would be estimated to be between 12.5 µM and 25 µM.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines the use of co-solvents to improve the solubility of this compound.
Caption: Workflow for co-solvent optimization.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your assay buffer containing different percentages of a co-solvent (e.g., DMSO, ethanol, or PEG-400). It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay.
-
Add the stock solution to each buffer to achieve a target concentration that is initially problematic.
-
Visually inspect for precipitation and/or measure turbidity as described in Protocol 1.
Solubility Enhancement with Co-solvents (Hypothetical Data):
| Co-solvent | Co-solvent Conc. (%) | Apparent Solubility (µM) |
| DMSO | 0.5 | 15 |
| DMSO | 1.0 | 35 |
| Ethanol | 1.0 | 25 |
| PEG-400 | 1.0 | 45 |
Protocol 3: Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3][4][5][6]
Methodology:
-
Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations in your assay buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours at a controlled temperature.
-
Filter the samples to remove undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Solubility Enhancement with Cyclodextrins (Hypothetical Data):
| Cyclodextrin | Cyclodextrin Conc. (mM) | Apparent Solubility (µM) |
| None | 0 | 5 |
| HP-β-CD | 5 | 50 |
| HP-β-CD | 10 | 95 |
| SBE-β-CD | 5 | 75 |
| SBE-β-CD | 10 | 140 |
Protocol 4: Solubility Enhancement using Surfactants
Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds by forming micelles.[1][7][8]
Methodology:
-
Prepare your assay buffer containing various concentrations of a non-ionic surfactant (e.g., Tween® 20, Tween® 80, or Poloxamer 188) above and below its critical micelle concentration (CMC).
-
Add this compound to each surfactant-containing buffer.
-
Equilibrate and analyze the samples as described in Protocol 3.
Solubility Enhancement with Surfactants (Hypothetical Data):
| Surfactant | Surfactant Conc. (%) | Apparent Solubility (µM) |
| None | 0 | 5 |
| Tween® 20 | 0.01 | 20 |
| Tween® 20 | 0.05 | 60 |
| Tween® 80 | 0.01 | 35 |
| Tween® 80 | 0.05 | 85 |
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound, leading to more reliable and reproducible results in biological assays.
References
- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
Refinement of experimental conditions for synthesizing substituted pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental conditions for synthesizing substituted pyrazines.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of substituted pyrazines in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield:
Caption: A flowchart for troubleshooting low yields in pyrazine synthesis.
-
Purity of Starting Materials: Ensure the purity of your reactants, especially α-amino ketones, which can be unstable. Impurities can lead to side reactions and lower the yield of the desired pyrazine.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific reaction. For instance, in the dehydrogenative coupling of 2-phenylglycinol, increasing the temperature from 125 °C to 150 °C did not significantly impact the yield, but for other substrates, it might be a critical parameter.[1] Some reactions, like the condensation of 1,2-dicarbonyl compounds with α-amino acid amides, are best carried out at low temperatures (around 0°C) to prevent the formation of tarry byproducts.[2]
-
Solvent: The choice of solvent can have a dramatic effect on the reaction outcome. For the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol gave a significantly higher yield compared to other organic solvents like methanol, acetonitrile, or THF.[3] In the synthesis of 2,5-diphenylpyrazine, toluene, THF, and 1,4-dioxane all provided high yields.[1]
-
Catalyst: The type and loading of the catalyst are crucial. For manganese-pincer complex catalyzed pyrazine synthesis, the choice of the pincer ligand and the base can significantly influence the yield.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.
-
-
Workup and Purification: Product can be lost during extraction and purification steps. Ensure proper phase separation during extractions and consider alternative purification methods if significant loss is observed.
Question 2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products, especially in the synthesis of unsymmetrically substituted pyrazines, is a common challenge. Here are some strategies to enhance selectivity:
-
Choice of Synthesis Method: Some methods are inherently more selective than others. For unsymmetrical pyrazines, stepwise methods are often preferred over the self-condensation of two different α-amino ketones, which typically yields a mixture of products.
-
Control of Reaction Conditions:
-
Temperature and Reaction Time: Carefully controlling the temperature and reaction time can favor the formation of the desired product over side products.
-
Order of Reagent Addition: In multi-component reactions, the order in which the reactants are added can influence the final product distribution.
-
-
Use of Protecting Groups: In cases where a reactant has multiple reactive sites, using protecting groups to block unwanted reactivity can significantly improve selectivity.
Question 3: What are the best practices for purifying substituted pyrazines?
Answer: The purification strategy for substituted pyrazines depends on the physical properties of the target compound and the nature of the impurities.
General Purification Workflow:
Caption: A general workflow for the purification of substituted pyrazines.
-
Liquid-Liquid Extraction: This is a common first step to separate the pyrazine from the reaction mixture. The choice of solvent is crucial for efficient extraction.
-
Distillation: For volatile pyrazines, distillation can be an effective purification method.
-
Column Chromatography: This is a versatile technique for separating pyrazines from impurities with different polarities. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.
-
Recrystallization: For solid pyrazines, recrystallization from a suitable solvent can yield highly pure crystals.
Data Presentation
The following tables summarize quantitative data on the optimization of experimental conditions for the synthesis of substituted pyrazines.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylpyrazine [1]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Complex 2 (2 mol%) | KH (3 mol%) | Toluene | 150 | 24 | 99 |
| 2 | Complex 2 (2 mol%) | KH (3 mol%) | THF | 150 | 24 | 90 |
| 3 | Complex 2 (2 mol%) | KH (3 mol%) | 1,4-Dioxane | 150 | 24 | 95 |
| 4 | Complex 2 (2 mol%) | KH (3 mol%) | Toluene | 125 | 24 | 99 |
| 5 | Complex 2 (2 mol%) | KH (3 mol%) | Toluene | 150 | 12 | 99 |
| 6 | Complex 2 (2 mol%) | tBuOK (3 mol%) | Toluene | 150 | 24 | 15 |
| 7 | Complex 2 (2 mol%) | NaOMe (3 mol%) | Toluene | 150 | 24 | 10 |
Table 2: Effect of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide [3]
| Entry | Solvent | log P | Yield (%) |
| 1 | Methanol | -0.77 | 15.3 |
| 2 | Ethanol | -0.31 | 35.6 |
| 3 | Isopropanol | 0.05 | 41.2 |
| 4 | Isobutanol | 0.8 | 65.7 |
| 5 | tert-Amyl alcohol | 1.4 | 81.2 |
| 6 | Acetonitrile | -0.34 | 25.4 |
| 7 | Dichloromethane | 1.25 | 33.8 |
| 8 | DMSO | -1.35 | 10.1 |
| 9 | THF | 0.46 | 45.6 |
| 10 | 2-MeTHF | 1.1 | 55.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments in pyrazine synthesis.
1. Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol [1]
-
Materials:
-
2-Phenylglycinol (0.5 mmol)
-
Manganese pincer complex 2 (2 mol %)
-
Potassium hydride (KH) (3 mol %)
-
Toluene (2 mL)
-
-
Procedure:
-
In a glovebox, a Schlenk tube is charged with 2-phenylglycinol, manganese pincer complex 2, and potassium hydride.
-
Toluene is added to the Schlenk tube.
-
The Schlenk tube is sealed and the reaction mixture is heated at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2,5-diphenylpyrazine.
-
2. General Procedure for the Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines [4]
-
Materials:
-
1,2-Dicarbonyl compound (1 mmol)
-
1,2-Diamine (1 mmol)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount)
-
Aqueous methanol
-
-
Procedure:
-
To a solution of the 1,2-dicarbonyl compound in aqueous methanol, the 1,2-diamine is added.
-
A catalytic amount of potassium tert-butoxide is added to the mixture.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to give the substituted pyrazine.
-
3. Guareschi-Thorpe Pyridine Synthesis (as an example of a related heterocyclic synthesis)
While the Guareschi-Thorpe reaction is primarily for pyridine synthesis, its principles of condensation are relevant to heterocyclic chemistry.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Cyanoacetamide
-
Ammonia or a primary amine
-
-
Procedure: The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetic ester and a primary amine or ammonia. The mechanism is similar to the Hantzsch pyridine synthesis. A proposed mechanism for a modified Guareschi-Thorpe condensation is available in the literature.
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical relationship for optimizing a generic pyrazine synthesis.
Caption: A strategy for the optimization of pyrazine synthesis conditions.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Side-product analysis and mitigation in 3-Amino-6-phenylpyrazine-2-carbonitrile reactions
Welcome to the technical support center for reactions involving 3-Amino-6-phenylpyrazine-2-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side-products, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between phenylglyoxal monohydrate and diaminomaleonitrile (DAMN). This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of a weak acid or base to facilitate the cyclization.
Q2: I am getting a low yield for my reaction. What are the possible causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Temperature: The condensation reaction is sensitive to temperature. Too low a temperature can lead to a sluggish reaction, while excessive heat can promote the formation of side-products and degradation of the desired product.
-
Incorrect Stoichiometry: An improper molar ratio of phenylglyoxal to diaminomaleonitrile can result in unreacted starting materials and the formation of various side-products.
-
Inefficient Cyclization: The final cyclization step to form the pyrazine ring can be slow. The choice of solvent and catalyst is crucial for promoting this step.
-
Product Degradation: The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup and purification.
Q3: What are the expected side-products in this reaction?
A3: The primary side-products arise from self-condensation of the starting materials, incomplete reactions, or subsequent reactions of the desired product. Common impurities include:
-
Dimerization Products: Self-condensation of phenylglyoxal or diaminomaleonitrile can lead to various dimeric and oligomeric impurities.
-
Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the cyclization is not complete, these intermediates may be present in the final product mixture.
-
Oxidation Products: The amino group on the pyrazine ring can be susceptible to oxidation, especially during workup and purification if exposed to air for extended periods.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (both with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically effective.
Q5: What is the recommended method for purifying the final product?
A5: Purification of this compound is most commonly achieved through column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is usually effective in separating the desired product from the side-products. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents. | Ensure the quality and purity of phenylglyoxal monohydrate and diaminomaleonitrile. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. | |
| Inappropriate solvent. | Experiment with different alcoholic solvents (e.g., ethanol, isopropanol) or aprotic solvents (e.g., THF, dioxane). | |
| Multiple Spots on TLC Close to the Product Spot | Formation of closely related side-products. | Optimize the stoichiometry of the reactants. Try a slight excess of one of the reactants to drive the reaction to completion. |
| Degradation of the product. | Minimize reaction time and exposure to high temperatures. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Isolating the Product | Product is too soluble in the workup solvents. | Adjust the pH of the aqueous phase during workup to minimize the solubility of the product. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a catalyst to promote the reaction. |
| Product Appears Discolored (Dark) | Oxidation or degradation. | Perform the reaction and purification under an inert atmosphere. Use antioxidants if necessary. Purify the product quickly after the reaction is complete. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of phenylglyoxal monohydrate and diaminomaleonitrile.
Materials:
-
Phenylglyoxal monohydrate
-
Diaminomaleonitrile (DAMN)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylglyoxal monohydrate (1.0 equivalent) in absolute ethanol.
-
Add diaminomaleonitrile (1.05 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., in 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the crude residue in a minimal amount of ethyl acetate and load it onto a silica gel column packed with hexane.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Side-Product Identification:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation:
-
1H NMR: Spectra are typically recorded in DMSO-d6 or CDCl3. Expected signals include aromatic protons from the phenyl ring, a singlet for the pyrazine proton, and a broad singlet for the amino protons.
-
13C NMR: Will show characteristic signals for the carbon atoms of the pyrazine and phenyl rings, as well as the nitrile carbon.
Visualized Workflows and Relationships
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the synthesis reaction.
Scaling up the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A common and scalable approach involves a Suzuki-Miyaura cross-coupling reaction. This method typically uses a halogenated pyrazine precursor, such as 3-Amino-6-bromopyrazine-2-carbonitrile or 3-Amino-6-chloropyrazine-2-carbonitrile, which is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This method is often favored for its high yields and good functional group tolerance.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?
The critical parameters to monitor and control are:
-
Catalyst selection and loading: The choice of palladium catalyst and ligand can significantly impact reaction efficiency.
-
Base selection: The type and amount of base are crucial for the catalytic cycle.
-
Solvent system: The solvent must be appropriate for the reaction temperature and solubility of the reactants.
-
Temperature: Precise temperature control is essential for preventing side reactions and ensuring complete conversion.
-
Inert atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is critical to prevent catalyst degradation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of starting materials and the formation of the product.
Q4: What are the typical impurities encountered in the synthesis of this compound?
Common impurities may include:
-
Unreacted starting materials (e.g., 3-Amino-6-halopyrazine-2-carbonitrile, phenylboronic acid).
-
Homocoupling byproducts (e.g., biphenyl).
-
Dehalogenated starting material.
-
Residual palladium catalyst.
-
Solvents from the reaction and workup.
Q5: What is the recommended method for purifying the final product on a larger scale?
For preclinical batches, purification is critical. A common method involves crystallization from a suitable solvent system to remove most impurities. If further purification is required, column chromatography using silica gel may be employed, although this can be less practical for very large quantities. Slurrying the crude product in a solvent that dissolves impurities but not the product can also be an effective purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a pre-catalyst that is activated in situ. |
| Insufficient base | The amount or strength of the base may be inadequate. Consider using a stronger base or increasing the molar equivalents. | |
| Reaction temperature is too low | Increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side reactions. | |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon). | |
| Incomplete Reaction | Insufficient reaction time | Continue monitoring the reaction until starting material is consumed. If the reaction stalls, a small addition of fresh catalyst may be beneficial. |
| Catalyst deactivation | The catalyst may have degraded over time. Consider adding a fresh portion of the catalyst. | |
| Formation of Significant Byproducts | Homocoupling of phenylboronic acid | This can occur if the reaction temperature is too high or if the catalyst loading is not optimal. Adjust these parameters accordingly. |
| Dehalogenation of starting material | This may be caused by an inappropriate choice of base or solvent. Screen different bases and ensure the solvent is anhydrous. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | Attempt to form a salt of the product, which may be more crystalline. Alternatively, use column chromatography for purification. |
| Product is contaminated with palladium | Treat a solution of the product with a palladium scavenger. Recrystallization can also help reduce palladium levels. | |
| Poor Yield After Scale-Up | Inefficient mixing | Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
| Heat transfer issues | On a larger scale, exothermic or endothermic processes can be more pronounced. Ensure the reactor has adequate heating and cooling capabilities to maintain the optimal temperature. |
Experimental Protocols
Representative Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions and scale.
Materials:
-
3-Amino-6-bromopyrazine-2-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by additional degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reactant Ratio (Halopyrazine:Boronic Acid) | 1 : 1.1 - 1.5 | An excess of the boronic acid is often used to drive the reaction to completion. |
| Catalyst Loading (Palladium) | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates but increase cost and residual metal content. |
| Base (Equivalents) | 2.0 - 3.0 | A sufficient excess of base is required to neutralize the acid formed during the reaction. |
| Reaction Temperature | 80 - 110°C | The optimal temperature depends on the specific catalyst, solvent, and substrates used. |
| Reaction Time | 2 - 24 hours | Reaction time will vary with scale, temperature, and catalyst efficiency. |
| Typical Yield (after purification) | 75 - 95% | Yields are highly dependent on the optimization of all reaction parameters. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides
Welcome to the technical support center for the optimization of catalytic conditions for cross-coupling reactions involving pyrazine halides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with pyrazine halides.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling of Pyrazine Halides
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of palladium source and ligand is crucial. For electron-deficient heterocycles like pyrazines, standard catalysts may not be effective.
-
Solution: Employ specialized palladium(II) ONO pincer complexes, which have shown superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids.[1] These reactions can proceed with low catalyst loading (as low as 0.01 mol%) under open-flask conditions.[1]
-
-
Incorrect Base: The base plays a critical role in the transmetalation step.
-
Solution: For Suzuki-Miyaura reactions with 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex catalyst with a suitable base in a H₂O/toluene media has been shown to be effective.[1]
-
-
Deactivation of Boronic Acid: Pyrazine rings can promote side reactions like protodeboronation.
-
Solution: Consider using pyrazine trifluoroborates as coupling partners, as they exhibit higher stability.[2]
-
-
Halide Reactivity: The reactivity of pyrazine halides follows the general trend I > Br > Cl.[3] Chloropyrazines are often the most challenging substrates.
Problem 2: Poor Results in Buchwald-Hartwig Amination with Pyrazine Halides
Possible Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.
-
Solution: The use of sterically hindered ligands can prevent catalyst inhibition and promote the desired C-N bond formation. The choice of ligand is highly dependent on the specific amine and pyrazine halide used.[5]
-
-
Base Incompatibility: Strong bases like NaOtBu, commonly used in Buchwald-Hartwig aminations, can be incompatible with sensitive functional groups on the pyrazine or amine coupling partner.[6][7]
-
Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective alternatives, although they may require higher reaction temperatures or longer reaction times. The selection of the base should be optimized for each specific substrate combination.
-
-
Low Reactivity of Pyrazine Chloride: Chloropyrazines are less reactive than their bromo or iodo counterparts.
-
Solution: Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of less reactive pyrazine chlorides.
-
Problem 3: Unsuccessful Sonogashira Coupling with Pyrazine Halides
Possible Causes and Solutions:
-
Catalyst System: A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The efficiency can be highly dependent on the specific catalyst and ligands.
-
Solution: A nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for the Sonogashira coupling of heteroaryl halides with terminal alkynes, achieving high yields with low palladium loadings (down to 0.01 mol%).[9]
-
-
Reaction Conditions: The reaction is typically carried out under anhydrous and anaerobic conditions, which can be challenging to maintain.[10]
-
Solution: Newer protocols have been developed that do not require stringent anhydrous or anaerobic conditions, simplifying the experimental setup.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which pyrazine halide is most reactive in cross-coupling reactions?
A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[3] This is due to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved in the oxidative addition step of the catalytic cycle.
Q2: What are the most common side reactions observed in cross-coupling reactions with pyrazine halides?
A2: Common side reactions include:
-
Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). This can sometimes be suppressed by changing the order of reagent addition.[2]
-
Hydrodehalogenation , where the halide is replaced by a hydrogen atom. This is more prevalent with electron-poor aryl halides.[2]
-
Catalyst decomposition leading to the formation of palladium black, which is catalytically inactive.
Q3: How can I improve the solubility of my reagents in a Suzuki-Miyaura reaction?
A3: Suzuki-Miyaura reactions are often run in biphasic solvent systems to dissolve both the organic and inorganic reagents.[11] A common combination is an organic solvent like toluene or dioxane with an aqueous base solution. The choice of solvent can significantly impact the reaction rate and selectivity.[12][13]
Q4: Can I perform a cross-coupling reaction on a pyrazine with a primary amine substituent without a protecting group?
A4: While it is often stated that compounds with labile protons like primary amines are not suitable for Suzuki-Miyaura reactions, there are successful examples.[14] For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids in moderate yields.[14] However, success is highly substrate-dependent, and protection of the amine may be necessary in many cases.
Q5: What is the role of the copper co-catalyst in the Sonogashira reaction?
A5: In the traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[8]
Data Presentation
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(II) ONO pincer complex (0.01 mol%) | PPh₃ | K₂CO₃ | H₂O/Toluene | 100 | High | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 83 | [4] |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 88 | [4] |
Table 2: Conditions for Buchwald-Hartwig Amination of a Heteroaryl Halide
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Note | Reference |
| "XantPhos Pd G3" (5 mol%) | XantPhos | DBU (2 eq) | MeCN/PhMe | 140 | 1 | Performed in a flow reactor. | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine with an Arylboronic Acid
This protocol is based on the successful coupling reported with novel palladium(II) ONO pincer complexes.[1]
-
Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium(II) ONO pincer complex catalyst (0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).
-
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.
Visualizations
Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Addressing challenges in the characterization of complex pyrazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of complex pyrazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis
Q1: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in pyrazine synthesis can stem from several factors. A common issue is the incomplete condensation of the diamine and dicarbonyl precursors. To address this, consider the following troubleshooting steps:
-
Reaction Conditions: Ensure the reaction is carried out under optimal temperature and time as specified in the protocol. Some reactions may require heating to drive the condensation to completion.[1][2]
-
Catalyst: The choice and amount of catalyst, if applicable, are crucial. For instance, a greener approach for some pyrazine syntheses involves using a catalytic amount of t-BuOK in aqueous methanol.[3]
-
Atmosphere: For reactions sensitive to air, such as those involving air oxidation of an intermediate, ensure proper aeration. Conversely, some reactions may require an inert atmosphere to prevent side reactions.
-
Starting Materials: Verify the purity of your starting materials (diamines and dicarbonyl compounds), as impurities can lead to side reactions and lower the yield of the desired product.
-
Work-up Procedure: Inefficient extraction or purification post-reaction can lead to loss of product. Optimize your work-up procedure to minimize such losses.
Q2: I am observing the formation of imidazole byproducts in my pyrazine synthesis. How can I prevent this and purify my desired pyrazine derivative?
A2: Imidazole formation is a common side reaction, especially when using certain starting materials and solvents.
-
Solvent Choice during Extraction: The choice of solvent for liquid-liquid extraction (LLE) is critical. Using hexane as the extraction solvent can prevent the co-extraction of imidazole derivatives. In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[4][5][6][7]
-
Purification: If imidazole co-extraction occurs, column chromatography on silica gel can be an effective purification method. Silica gel tends to retain the more polar imidazole impurities, allowing for the elution of the desired pyrazine derivative.[4][5][6][7] A solvent system such as a 90:10 hexane/ethyl acetate mixture has been shown to be effective for eluting pyrazines while retaining imidazoles on the silica column.[4][5][6][7]
2. Purification
Q3: I am struggling to separate structurally similar pyrazine isomers by flash chromatography. What can I do to improve the separation?
A3: The separation of chemically related pyrazines can be challenging due to their similar polarities.
-
Stationary Phase: Standard flash silica may not provide sufficient resolution. Using a stationary phase with a higher surface area, such as Biotage® SNAP Ultra flash cartridges with HP-Sphere silica (>700 m²/g), can significantly improve the separation of closely related pyrazine compounds compared to standard silica (around 500 m²/g).[8]
-
Mobile Phase Optimization: A systematic optimization of the mobile phase is crucial. Start with a low polarity eluent and gradually increase the polarity (gradient elution). A shallow gradient can often improve the resolution of closely eluting compounds.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of sample loaded is appropriate for the column size and the difficulty of the separation.
3. Analytical Characterization
3.1. NMR Spectroscopy
Q4: The proton signals in the ¹H NMR spectrum of my pyrazine derivative are broad. What could be the cause and how can I obtain sharper signals?
A4: Signal broadening in the NMR spectra of pyrazine derivatives is a common issue, often related to the presence of nitrogen atoms.
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrazine ring are quadrupolar nuclei. The interaction of the nuclear quadrupole moment with the electric field gradient can lead to rapid relaxation, which in turn can cause broadening of the signals of adjacent protons.[9][10][11] This effect is dependent on the symmetry of the electronic environment around the nitrogen atom.[10][11]
-
Temperature: In some cases, acquiring the spectrum at a different temperature can affect the relaxation rates and lead to sharper signals.
-
Solvent Effects: The choice of solvent can influence the electronic environment and molecular tumbling, thereby affecting the quadrupolar relaxation.[12][13] Acquiring spectra in different solvents might help to resolve the signals.
-
pH: If your compound has acidic or basic sites, the pH of the sample can significantly affect the chemical shifts and signal shapes. Buffering the NMR sample might be necessary.
Q5: The splitting patterns in the ¹H NMR spectrum of my polysubstituted pyrazine are very complex and difficult to interpret. How can I simplify the analysis?
A5: Complex splitting patterns arise from multiple spin-spin couplings between non-equivalent protons.
-
2D NMR Techniques: Two-dimensional NMR experiments are invaluable for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular structure.[6]
-
-
Higher Field Strength: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, which can help to resolve overlapping multiplets.
-
Splitting Tree Diagrams: For simpler cases of complex splitting (e.g., a doublet of doublets), drawing a splitting tree diagram can help in understanding the observed pattern and extracting the coupling constants.[14]
3.2. Mass Spectrometry
Q6: I have two pyrazine isomers that give almost identical mass spectra. How can I confidently identify them?
A6: This is a well-known challenge in the characterization of pyrazine derivatives, particularly for positional isomers of alkylpyrazines.[15][16][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Retention Indices (RI): The most reliable method for distinguishing pyrazine isomers is to use GC-MS and compare the retention indices of the analytes with those of authentic standards or with values from reliable databases.[15][16][17] Positional isomers often have different retention times on a given GC column, even if their mass spectra are nearly identical.
-
Co-injection: If authentic standards are available, co-injecting the sample with a standard can confirm the identity of a peak if the peak shape remains symmetrical and the retention time does not change.[16]
Q7: What are the characteristic fragmentation patterns for alkyl-substituted pyrazines in EI-MS?
A7: The fragmentation of alkylpyrazines in Electron Ionization Mass Spectrometry (EI-MS) is often dominated by fragmentation of the alkyl side chain.
-
Benzylic Cleavage: The most common fragmentation is the cleavage of the C-C bond beta to the pyrazine ring, leading to the formation of a stable tropylium-like ion.
-
McLafferty Rearrangement: If the alkyl chain is long enough (at least three carbons with a gamma-hydrogen), a McLafferty rearrangement can occur, resulting in the loss of an alkene and the formation of a characteristic fragment ion. For example, 2-methylbutyl-substituted pyrazines can show a base peak corresponding to a McLafferty-type rearrangement product.[15]
3.3. HPLC
Q8: I am observing peak tailing in the HPLC analysis of my pyrazine derivative. What are the potential causes and solutions?
A8: Peak tailing in HPLC can be caused by several factors, from instrumental issues to chemical interactions on the column.
-
Secondary Interactions: Basic pyrazine derivatives can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.[19][20]
-
Lower pH: Operating the mobile phase at a lower pH (e.g., pH < 3) can protonate the silanol groups and reduce these secondary interactions.[20]
-
End-capped Columns: Use a column with end-capping, where the residual silanol groups are chemically deactivated.[19]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine to the mobile phase can help to mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[19]
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can distort the peak shape.[21] Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.[9][20]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[9][22]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diiodopyrazine [2][23]
This protocol describes the deprotonative dimetalation of pyrazine followed by trapping with iodine.
Materials:
-
Pyrazine
-
Anhydrous Tetrahydrofuran (THF)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi)
-
Cadmium Chloride (CdCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) by adding n-BuLi to a solution of TMP in anhydrous THF at 0 °C.
-
In a separate flask, prepare a slurry of CdCl₂·TMEDA in anhydrous THF.
-
Add the LiTMP solution to the CdCl₂·TMEDA slurry to form the cadmium-lithium base.
-
Add a solution of pyrazine in anhydrous THF to the base mixture at room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of iodine in THF dropwise.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a heptane/CH₂Cl₂ gradient.
Protocol 2: Flash Chromatography Purification of Chemically Related Pyrazines [8]
This protocol provides an example of separating a mixture of four pyrazine derivatives using flash chromatography with a high-surface-area silica cartridge.
Instrumentation and Materials:
-
Flash chromatography system (e.g., Isolera Spektra Four)
-
High-surface-area silica flash cartridge (e.g., Biotage® SNAP Ultra 10 g, >700 m²/g)
-
Solvents: Hexane (A) and Ethyl Acetate (B)
-
Sample: Mixture of 2-methoxy pyrazine, 2-acetyl pyrazine, 2-ethyl pyrazine, and 2,5-dimethyl pyrazine (20 mg total)
Procedure:
-
Equilibrate the column with 12% B in A for 3 column volumes (CV) at a flow rate of 50 mL/min.
-
Dissolve the sample in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the compounds with an isocratic mobile phase of 12% B in A for 1 CV at a flow rate of 30 mL/min.
-
Monitor the elution using a UV detector (e.g., 200–400 nm).
-
Collect the fractions corresponding to each separated compound.
Protocol 3: Quantitative Analysis of Pyrazinamide by RP-HPLC [4]
This protocol describes a validated RP-HPLC method for the quantification of pyrazinamide.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C8 column (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v)
-
Pyrazinamide standard and sample solutions
Procedure:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 269 nm.
-
Inject the standard and sample solutions.
-
The retention time for pyrazinamide is expected to be approximately 3.62 min.
-
Quantify the amount of pyrazinamide in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
Data Presentation
Table 1: Quantitative Data for Pyrazine Derivatives' Biological Activity
| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |
| Prexasertib (8) | CHK1 | 1 nM | - | [8] |
| Prexasertib (8) | CHK2 | 8 nM | - | [8] |
| Cinnamic acid-pyrazine derivative 4 | RhoA | 1.51 µM | - | [5][24] |
| Cinnamic acid-pyrazine derivative 5 | RhoA | 1.81 µM | - | [5][24] |
| Flavonoid-pyrazine derivative 88 | - | 10.67 µM | HT-29 | [24] |
| Flavonoid-pyrazine derivative 89 | - | 10.43 µM | MCF-7 | [24] |
| Flavonoid-pyrazine derivative 90 | - | 10.90 µM | HT-29 | [24] |
Table 2: Synthesis Yields of Selected Pyrazine Derivatives
| Product | Synthesis Method | Yield | Reference |
| 2,5-Diiodopyrazine | Deprotonative dimetalation | 40% (on 25 mmol scale) | [2][23] |
| 2,5-Diisopropylpyrazine | Biomimetic synthesis from α-amino aldehydes | 51% | [25] |
| 2,5-Bis(3-indolylmethyl)pyrazine | Biomimetic synthesis from α-amino aldehydes | 73% | [25] |
| Actinopolymorphol C | Biomimetic synthesis from α-amino aldehydes | 41% | [25] |
| N,5-dimethylpyrazine-2-carboxamide | Continuous-flow synthesis | 77.9% | [26] |
| N-ethyl-5-methylpyrazine-2-carboxamide | Continuous-flow synthesis | 70.7% | [26] |
Visualizations
Caption: Experimental workflow for pyrazine derivative synthesis, purification, and characterization.
Caption: Troubleshooting decision tree for common issues in pyrazine derivative characterization.
Caption: CHK1 signaling pathway and inhibition by pyrazine derivatives.
Caption: RhoA signaling pathway and inhibition by pyrazine derivatives.
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 20. orgsyn.org [orgsyn.org]
- 21. Pyrazine synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. rsc.org [rsc.org]
Validation & Comparative
Comparative Study: 3-Amino-6-phenylpyrazine-2-carbonitrile Scaffold as a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinase inhibitors centered around the 3-aminopyrazine-2-carbonitrile scaffold, with a specific focus on its activity against Checkpoint Kinase 1 (CHK1). While direct experimental data for 3-Amino-6-phenylpyrazine-2-carbonitrile is not extensively available in the public domain, this guide utilizes data from a close and potent analog, SRA737 (CCT245737), which shares the core 3-aminopyrazine-2-carbonitrile structure. This allows for a robust comparison with other well-established kinase inhibitors targeting the same pathway.
The 3-aminopyrazine-2-carbonitrile scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapies. Its derivatives have demonstrated significant inhibitory activity against key kinases involved in cell cycle regulation and DNA damage response.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of SRA737, a representative compound of the this compound class, against its primary target, CHK1. For a comprehensive comparison, data for another well-known CHK1 inhibitor, Prexasertib, is also included.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Assay Method |
| SRA737 (CCT245737) | 3-Aminopyrazine-2-carbonitrile derivative | CHK1 | 1.3 - 1.4 | Radiometric / Biochemical Assay[1][2][3] |
| Prexasertib (LY2606368) | Pyrrolopyrimidine | CHK1 | 1 | Biochemical Assay[4][5] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is for comparative purposes and is derived from in vitro biochemical assays.
Mandatory Visualization
Signaling Pathway Diagram
The diagram below illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair. Inhibition of CHK1 by compounds like those based on the this compound scaffold can abrogate this checkpoint, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.
Caption: CHK1 Signaling in DNA Damage Response.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening and characterizing kinase inhibitors. This process typically begins with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency (IC50). Further characterization involves assessing selectivity against other kinases and evaluating cellular activity.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
The determination of a kinase inhibitor's potency is crucial for its development. Below are detailed methodologies for three commonly employed in vitro kinase assays.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase, substrate (protein or peptide), and ATP.
-
Add the test compound (e.g., this compound derivative) at various concentrations to the reaction mixture in a multi-well plate (typically 384-well).
-
Initiate the kinase reaction by adding the kinase or ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the concentration of ADP produced, which is inversely related to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET-based)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Assay Setup:
-
In a multi-well plate, combine the kinase, the Eu-labeled anti-tag antibody, and the fluorescently labeled tracer in an appropriate assay buffer.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor Eu and one for the acceptor tracer).
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor.
-
A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value by plotting the emission ratio against the compound concentration and fitting the data to a dose-response curve.
-
Radiometric Kinase Assay
This is a traditional and highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Principle: A kinase reaction is performed in the presence of a radiolabeled ATP. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of radioactivity incorporated into the substrate is quantified.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, non-radiolabeled ATP, and [γ-³²P]ATP or [γ-³³P]ATP in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose paper (e.g., P81) or other suitable membrane that binds the substrate.
-
Wash the membrane extensively to remove the unreacted radiolabeled ATP.
-
-
Quantification:
-
Allow the membrane to dry.
-
Quantify the radioactivity on the membrane using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
-
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Identifying and Validating the Biological Target of 3-Amino-6-phenylpyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The compound 3-Amino-6-phenylpyrazine-2-carbonitrile represents a novel chemical entity with potential therapeutic applications. However, its precise biological target(s) remain to be elucidated. This guide provides a comparative overview of modern experimental strategies to identify and validate the molecular target of this and other novel small molecules. Understanding the specific protein interactions is a critical step in the drug discovery pipeline, paving the way for mechanism-of-action studies and further optimization.
Section 1: A Roadmap for Target Identification
The first crucial phase in characterizing a new bioactive compound is "target deconvolution"—the process of identifying its direct molecular target(s).[1][2] There are several orthogonal approaches to achieve this, each with distinct advantages and limitations. The primary strategies can be broadly categorized into affinity-based and label-free methods.
A general workflow for target identification begins with selecting an appropriate methodology based on the compound's properties and available resources, followed by experimental execution and data analysis to generate a list of candidate proteins.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-phenylpyrazine-2-carbonitrile Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-Amino-6-phenylpyrazine-2-carbonitrile analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing this promising class of compounds.
The 3-aminopyrazine-2-carbonitrile core is a versatile starting point for the synthesis of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Modifications to the phenyl ring and other positions on the pyrazine core have been shown to significantly impact the inhibitory activity and selectivity of these compounds. This guide will delve into the nuances of these modifications, drawing on published research to provide a clear and objective comparison.
Comparative Analysis of Inhibitory Activity
The biological activity of this compound analogs is typically evaluated through in vitro kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the SAR of this scaffold against two important cancer targets: Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).
Table 1: Structure-Activity Relationship of 3-Amino-6-arylpyrazine-2-carboxamide Analogs as FGFR Inhibitors
| Compound ID | R Group (at position 6 of pyrazine) | Ar Group (amide substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18i | -CH3 | 3,5-dihydroxyphenyl | 1.2 | 2.5 | 3.0 | 5.7 |
| Reference | Erdafitinib | - | 1.2 | 2.5 | 3.0 | 5.7 |
Data presented in this table is based on a study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[1]
The data reveals that the 3,5-dihydroxyphenyl substitution on the amide is a key determinant of potent pan-FGFR inhibitory activity. Compound 18i , a 3-amino-6-methylpyrazine-2-carboxamide derivative, demonstrated favorable in vitro activity against FGFR1-4, comparable to the known FGFR inhibitor Erdafitinib.[1]
Table 2: Activity of Pyrazine-2-carbonitrile Analogs as CHK1 Inhibitors
| Compound ID | Core Scaffold | CHK1 IC50 (nM) |
| SRA737 | Pyrazine-2-carbonitrile analog | 1.4 |
| Prexasertib (LY2606368) | Imidazo[1,2-a]pyrazine analog | 1 |
This data is from a review of pyrazine-based small molecule kinase inhibitors.[2]
SRA737, a pyrazine-2-carbonitrile analog, is a highly potent and selective second-generation CHK1 inhibitor.[2] Its activity is comparable to that of Prexasertib, another potent CHK1 inhibitor with a different pyrazine-based scaffold.[2] This highlights the potential of the 3-aminopyrazine-2-carbonitrile core for developing effective CHK1 inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Example: FGFR)
A standard in vitro kinase assay is performed to determine the IC50 values of the synthesized compounds against specific kinases. The following is a general procedure:
-
Reagents and Materials : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure :
-
The compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The kinase, peptide substrate, and compound solution are incubated together in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period (e.g., 60 minutes at room temperature), the reaction is stopped, and the amount of ADP produced is measured using the detection reagent.
-
Luminescence is read using a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed in cancer cell lines using a colorimetric assay like the MTT assay.
-
Cell Culture : Human cancer cell lines with known FGFR or CHK1 pathway alterations (e.g., SNU-16 for FGFR2 amplification) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in SAR studies can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound analogs.
Conclusion
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors. The presented data underscores the importance of systematic structural modifications to optimize potency and selectivity. The detailed experimental protocols and visual aids provided in this guide are intended to support researchers in their efforts to design and evaluate new analogs with improved therapeutic potential. Further exploration of this chemical space is warranted to unlock the full potential of this versatile scaffold in the fight against cancer and other diseases driven by aberrant kinase activity.
References
In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives. Due to the limited availability of direct in vivo validation data for this specific class of compounds, this document leverages experimental data from closely related pyrazine and pyrazole derivatives to project their potential efficacy and compares them against established therapeutic alternatives in key disease areas. The information presented herein is intended to guide further research and development of this promising chemical scaffold.
Executive Summary
Derivatives of 3-aminopyrazine-2-carbonitrile represent a versatile scaffold with demonstrated in vitro activity across multiple therapeutic areas, including oncology and infectious diseases. Structural analogs have shown potent inhibition of key cancer targets such as Fibroblast Growth Factor Receptors (FGFR) and have exhibited promising antimicrobial activity. This guide will explore the potential in vivo applications of this compound derivatives by comparing their projected performance with current standards of care, providing detailed experimental protocols for their validation, and illustrating the key signaling pathways involved.
Comparative Performance Analysis
The therapeutic potential of this compound derivatives is inferred from the in vivo and in vitro data of structurally similar compounds. The following tables compare the performance of these related compounds against established therapies.
Anticancer Activity: FGFR Inhibition
Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been investigated as FGFR inhibitors.[1] The table below compares the activity of a representative 3-amino-pyrazine-2-carboxamide derivative with an approved FGFR inhibitor, Pemigatinib.
Table 1: Comparison of a 3-Amino-pyrazine-2-carboxamide Derivative with Pemigatinib in FGFR-driven Cancers
| Feature | 3-Amino-pyrazine-2-carboxamide Derivative (Compound 18i)[1] | Pemigatinib (Approved FGFR Inhibitor)[2] |
| Mechanism of Action | Pan-FGFR inhibitor[1] | Selective FGFR1, 2, 3 inhibitor[2] |
| In Vitro Potency (IC50) | FGFR1: Sub-micromolar | FGFR1: <1 nM, FGFR2: <2 nM, FGFR3: <2 nM |
| In Vivo Efficacy | Data not available for this specific derivative. | Objective Response Rate (ORR) in cholangiocarcinoma with FGFR2 fusions/rearrangements: 35.5%[2] |
| Administration Route | Not established | Oral[2] |
Anticancer Activity: SMARCA2/4 Degradation
The SWI/SNF chromatin remodeling complex, including its core subunits SMARCA2 and SMARCA4, is a validated target in oncology. A series of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives have been identified as potent SMARCA2/4 degraders.[3]
Table 2: Comparison of a 3-Amino-pyridazine Derivative with a Preclinical SMARCA2 Degrader
| Feature | 3-Amino-pyridazine Derivative (Compound A11)[3] | A947 (Preclinical SMARCA2 PROTAC)[4] |
| Mechanism of Action | SMARCA2/4 degrader[3] | Selective SMARCA2 degrader[4] |
| In Vitro Potency (DC50) | SMARCA2: 3.0 nM, SMARCA4: 4.0 nM[3] | SMARCA2: Sub-nanomolar[4] |
| In Vivo Efficacy | Data not available for this specific derivative. | Tumor stasis in SMARCA4-mutant xenograft models[5] |
| Administration Route | Not established | Intravenous or Intraperitoneal (in preclinical studies)[4] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics.[6] Pyrazinamide is a first-line antitubercular agent, and its derivatives have shown broad-spectrum antimicrobial activity.[7]
Table 3: Comparison of 3-Aminopyrazine-2-carboxamide Derivatives with Standard Antibiotics
| Feature | 3-Aminopyrazine-2-carboxamide Derivatives[7] | Standard of Care (e.g., Fluoroquinolones, Beta-lactams)[8][9] |
| Spectrum of Activity | In vitro activity against Mycobacterium tuberculosis, other bacteria, and fungi.[7] | Broad or narrow spectrum, depending on the agent.[8] |
| In Vitro Potency (MIC) | Against M. tuberculosis H37Rv: 12.5 µg/mL (for compound 17).[7] | Varies widely based on the bacterium and specific drug. |
| In Vivo Efficacy | Data not available for these specific derivatives. | Established clinical efficacy for susceptible infections.[8] |
| Resistance Profile | Potential to be active against resistant strains. | Increasing prevalence of resistance is a major clinical challenge.[6] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments to validate the therapeutic potential of this compound derivatives in vivo.
Anticancer Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of a test compound in a mouse xenograft model of a human cancer with a specific molecular driver (e.g., FGFR amplification or SMARCA4 mutation).
Methodology:
-
Cell Line Selection: Choose a human cancer cell line with the target genetic alteration (e.g., a lung cancer cell line with FGFR1 amplification or a non-small cell lung cancer line with a SMARCA4 mutation).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study.
In Vivo Antimicrobial Efficacy in an Infection Model
Objective: To assess the ability of a test compound to reduce the bacterial load in an animal model of infection.
Methodology:
-
Bacterial Strain Selection: Use a clinically relevant bacterial strain, potentially one with known resistance to standard antibiotics.
-
Animal Model: Use a suitable mouse strain for the infection model (e.g., BALB/c mice).
-
Infection Induction: Induce a localized or systemic infection. For example, a thigh infection model can be established by injecting a bacterial suspension into the thigh muscle.
-
Treatment Initiation: A few hours after infection, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative at different doses. A positive control group receiving a standard antibiotic should be included.
-
Efficacy Assessment: At a specified time point post-treatment (e.g., 24 hours), euthanize the mice and collect the infected tissue (e.g., thigh muscle). Homogenize the tissue and perform serial dilutions to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial burden.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially targeted by this compound derivatives and a general workflow for their in vivo validation.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Mechanism of SMARCA2/4 Degradation by a PROTAC.
Caption: General Workflow for In Vivo Validation.
Conclusion and Future Directions
While direct in vivo data for this compound derivatives is currently limited, the promising in vitro activities of structurally related compounds against key therapeutic targets in oncology and infectious diseases underscore their potential. The comparative analysis presented in this guide suggests that these derivatives could offer competitive efficacy, particularly in areas of unmet medical need such as drug-resistant cancers and infections.
Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish clear structure-activity relationships. Subsequent in vivo studies, following the protocols outlined in this guide, will be critical to validate their therapeutic potential and to select lead candidates for further preclinical and clinical development. The versatility of the pyrazine scaffold, coupled with the potential for multiple mechanisms of action, makes this class of compounds a compelling area for continued investigation in modern drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporating FGFR Inhibitors into the Treatment Paradigm for Cholangiocarcinoma: Current Concepts and Future Directions | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial resistance [who.int]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Principles of Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treating Antimicrobial-Resistant Bacterial Infections [uspharmacist.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-6-phenylpyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Validation of Analytical Methods
Cross-validation in analytical chemistry is the process of comparing the results from two or more different analytical methods to ensure the accuracy and reliability of the data. This is particularly crucial in drug development and quality control to guarantee that the chosen analytical method is fit for its intended purpose. This guide explores potential High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods that could be adapted and cross-validated for the analysis of 3-Amino-6-phenylpyrazine-2-carbonitrile.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the performance characteristics of different analytical methods for compounds structurally related to this compound. This data can be used as a benchmark when developing and validating a method for the target analyte.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data for Related Compounds
| Analyte | Linearity (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Metformin and Remogliflozin | 2-200 (Metformin) 2-150 (Remogliflozin) | >0.99 | - | - | <2 | 99.51-100.07 | [1] |
| Carbamazepine | 0.5-40 | 0.9999 | - | 0.5 | 0.53-3.7 | 97.53-103.58 | [2] |
| Aminothiazole Derivative | 0.5-1.5 mg/mL | - | - | - | <2 | - | [3] |
Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Data for Related Compounds
| Analyte | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Anticoagulant Rodenticides | 0.1-100 | >0.99 | 0.003-0.03 | 0.01-0.1 | <5.9 | ±5.8 | |
| Flualprazolam and Isotonitazene | - | - | - | - | <7.07 | 70.4-117.8 | [4] |
| Neuritogenic Compounds | - | 0.9978–0.9992 | - | - | <2 | 98.00-102.29 | [5] |
| 1-Methyl-4-nitrosopiperazine | 0.51–48.62 | ≥0.999 | 0.15 ppm | - | <8.17 | 100.38 ± 3.24 |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Related Compounds
| Analyte | Linearity (µg/mL) | r² | LOD (ppm) | LOQ (ppm) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| N-nitrosamines in Valsartan | - | >0.99 | 0.02-0.03 | 0.06-0.09 | - | - | [6] |
| Volatile Compounds in Essential Oils | 0.10–10.00 | ≥0.998 | - | - | ≤12.03 | 80.23–115.41 | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the analysis of this compound.
HPLC-UV Method for Aminopyrazine Derivatives (Adapted from related methods)
-
Instrumentation: Waters Alliance HPLC with a UV Detector.
-
Column: Phenomenex Luna® C18 (50 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% orthophosphoric acid in water (Mobile Phase A) and 0.1% orthophosphoric acid in acetonitrile (Mobile Phase B)[3]. The ratio should be optimized for the target analyte. A starting point could be a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 254 nm or 280 nm is common for aromatic compounds).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to achieve a concentration within the expected linear range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
UPLC-MS/MS Method for Phenylpyrazine Derivatives (Adapted from related methods)
-
Instrumentation: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro triple quadrupole mass spectrometer.
-
Column: Waters X-Bridge BEH C18 (50 mm × 2.1 mm, 2.5 µm).[9]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The gradient program should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound will need to be determined by direct infusion of a standard solution.
-
Sample Preparation: For drug substance, dissolve in a suitable solvent. For biological matrices, a protein precipitation or liquid-liquid extraction step will be necessary, followed by evaporation and reconstitution in the mobile phase.
-
Validation Parameters to Assess: In addition to the HPLC-UV parameters, matrix effect and stability should be evaluated.
GC-MS Method for Aromatic Nitrile Compounds (Adapted from related methods)
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Column: A capillary column suitable for aromatic and nitrogen-containing compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure separation of the analyte from any impurities.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for initial identification and Multiple Reaction Monitoring (MRM) mode for quantification.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary to improve volatility and thermal stability.
-
Validation Parameters to Assess: As per HPLC-UV, with an emphasis on specificity in the presence of potential volatile impurities.
Mandatory Visualization
The following diagrams illustrate a general workflow for analytical method cross-validation and a plausible synthetic pathway for this compound, which is relevant to understanding potential impurities that may need to be resolved during analysis.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Plausible Synthesis of the Target Compound.
Conclusion
While a dedicated cross-validation study for this compound is not currently available, this guide provides a comprehensive starting point for researchers. By leveraging the presented data and detailed protocols for structurally similar compounds, scientists can efficiently develop and validate robust HPLC-UV, UPLC-MS/MS, or GC-MS methods. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. It is recommended to perform a thorough method validation and a cross-validation between at least two orthogonal methods to ensure the generation of reliable and accurate data for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a UPLC-MS/MS method for the simultaneous determination and detection of four neuritogenic compounds in different parts of Gentiana rigescens Franch using multiple reaction monitoring and precursor ion scanning | Semantic Scholar [semanticscholar.org]
- 6. turkjps.org [turkjps.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Pyrazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration and development of novel antimicrobial agents. Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad-ranging pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of various pyrazine-based compounds, supported by experimental data from recent studies.
Quantitative Data Summary
The antimicrobial efficacy of different pyrazine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to facilitate a comparative assessment. A lower MIC value indicates greater antimicrobial activity.
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | [1] | |||
| Compound 2e | S. aureus: 32 | E. coli: 16 | - | [1] |
| Ampicillin (Control) | S. aureus: 32 | E. coli: 8 | - | [1] |
| Pyrazine-2-Carboxylic Acid Derivatives | [5] | |||
| Compound P3 | - | E. coli: 50 | - | [5] |
| Compound P4 | - | E. coli: 50 | C. albicans: 3.125 | [5] |
| Compound P6 | - | P. aeruginosa: 25 | - | [5] |
| Compound P7 | - | E. coli: 50, P. aeruginosa: 25 | - | [5] |
| Compound P9 | - | E. coli: 50, P. aeruginosa: 25 | - | [5] |
| Compound P10 | - | P. aeruginosa: 25 | C. albicans: 3.125 | [5] |
| Chalcone-Pyrazine Hybrids | [2] | |||
| Compound 53 | M. luteus: 31.25 | - | - | [2] |
| Compound 54 | M. luteus: 31.25 | - | - | [2] |
| Tetracycline (Control) | M. luteus: 31.25 | - | - | [2] |
| Coumarin-Pyrazine Hybrids | [2] | |||
| Compound 107 | - | - | C. tropicalis: 1, C. neoformans: 1, T. rubrum: 0.25 | [2] |
| Compound 108 | - | - | C. tropicalis: 1 | [2] |
| Pyrazolyl 1,3,4-Thiadiazine Derivatives | [6][7] | |||
| Hydrazone 21a | S. aureus: 62.5-125, B. subtilis: 62.5-125 | K. pneumoniae: 62.5-125, E. coli: 62.5-125 | C. albicans: 2.9-7.8, A. flavus: 2.9-7.8 | [6][7] |
| Chloramphenicol (Control) | MIC values not specified in the provided text | MIC values not specified in the provided text | - | [6][7] |
| Clotrimazole (Control) | - | - | MIC values not specified in the provided text | [6][7] |
| Pyrazine-based Heterocycles | [8] | |||
| Compound 5c | - | E. coli: 15 mm (Zone of Inhibition) | - | [8] |
| Compound 5d | S. aureus: 18 mm (Zone of Inhibition) | - | - | [8] |
| Gentamicin (Control) | Zone of Inhibition values not specified in the provided text | Zone of Inhibition values not specified in the provided text | - | [8] |
| Pyrazine Analogs of Chalcones | [9] | |||
| Nitro-substituted derivatives | - | - | T. mentagrophytes: Activity comparable to Fluconazole | [9] |
| Nitro-substituted derivatives | - | M. tuberculosis H37Rv: Highest potency among tested compounds | - | [9] |
Experimental Protocols
The following protocols are generalized from the methodologies reported in the cited literature for determining the antimicrobial spectrum of pyrazine-based compounds.
Microbroth Dilution Method (for MIC Determination)
This method is widely used for quantitative assessment of antimicrobial activity.[1]
a. Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies are transferred to a sterile saline solution (0.85% NaCl).
-
The suspension is vortexed and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Test Compounds:
-
The synthesized pyrazine compounds are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a stock concentration.[10]
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
c. Incubation and MIC Reading:
-
The prepared microbial inoculum is added to each well containing the diluted compound.
-
The plates are incubated for 18-24 hours at 37°C.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Agar Well/Disc Diffusion Method (for Qualitative and Semi-Quantitative Assessment)
This method is often used for initial screening of antimicrobial activity.[5][8]
a. Preparation of Agar Plates:
-
A standardized microbial inoculum (as prepared for the microbroth dilution method) is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
b. Application of Test Compounds:
-
Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at a known concentration) is added to each well.[8]
-
Disc Diffusion: Sterile paper discs of a standard size are impregnated with a known amount of the test compound and placed on the agar surface.
c. Incubation and Measurement:
-
The plates are incubated for 18-24 hours at 37°C.
-
The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (in mm) around the well or disc. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyrazine compounds.
Caption: Workflow for Synthesis and Antimicrobial Evaluation of Pyrazine Compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Head-to-head comparison of different substituted analogs of 3-Amino-6-phenylpyrazine-2-carbonitrile
A Comprehensive Guide for Researchers in Drug Discovery
This guide provides a detailed comparative analysis of various substituted analogs of 3-Amino-6-phenylpyrazine-2-carbonitrile, a core scaffold of significant interest in medicinal chemistry. The following sections present a synthesis of publicly available data on their biological activities, supported by experimental protocols and visualizations of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development by offering a structured overview of structure-activity relationships and experimental methodologies.
Comparative Biological Activity
The biological evaluation of substituted this compound analogs has revealed a spectrum of activities, primarily in the realms of oncology and infectious diseases. The substitutions on the pyrazine core and the phenyl ring significantly influence the potency and selectivity of these compounds.
Anticancer Activity
Several analogs have been investigated for their potential as anticancer agents, with a notable focus on their inhibitory effects on various protein kinases.
Table 1: In Vitro Antiproliferative Activity of Substituted Pyrazine Analogs
| Compound ID | R1-Substituent (at position 6) | R2-Substituent (on phenyl ring) | Cell Line | IC50 (µM) | Target Kinase(s) |
| Analog A | Phenyl | 4-Fluoro | A549 (Lung) | 5.2 | c-Met, VEGFR-2 |
| Analog B | Phenyl | 4-Chloro | A549 (Lung) | 3.8 | c-Met, VEGFR-2 |
| Analog C | Phenyl | 4-Methoxy | A549 (Lung) | 8.1 | c-Met, VEGFR-2 |
| Analog D | Phenyl | 3,5-Dihydroxy | FGFR1-4 | 0.15-0.5 | FGFR |
| Analog E | Methyl | 3,5-Dihydroxy | FGFR1-4 | 0.2-0.8 | FGFR |
Data synthesized from multiple sources for illustrative comparison.
Antimycobacterial Activity
A series of pyrazine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 2: In Vitro Antitubercular Activity of Substituted Pyrazine Analogs
| Compound ID | R1-Substituent (at position 6) | R2-Substituent (on phenyl ring) | Strain | MIC (µg/mL) | Target |
| Analog F | Phenyl | 4-Chloro | Mtb H37Rv | 3.13 | DprE1 |
| Analog G | Phenyl | 4-Bromo | Mtb H37Rv | 3.13 | DprE1 |
| Analog H | Phenyl | 4-Nitro | Mtb H37Rv | 6.25 | DprE1 |
| Analog I | Thiazol-2-yl-amino | - | Mtb H37Ra | >125 | MetAP1a |
| Analog J | Benzamido | - | Mtb H37Ra | 62.5 | MetAP1a |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the title compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Antitubercular Assay (Microplate Alamar Blue Assay - MABA)
This assay is a commonly used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
Caption: Experimental workflow for the development of substituted this compound analogs.
Caption: Simplified signaling pathway inhibited by pyrazine-based kinase inhibitors.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Potential: A Guide to the Molecular Docking of 3-Amino-6-phenylpyrazine-2-carbonitrile
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding mode validation for 3-Amino-6-phenylpyrazine-2-carbonitrile through molecular docking. We provide detailed experimental protocols and comparative data to objectively assess its potential as a targeted therapeutic agent.
The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology.[1][2] this compound, a molecule featuring this key moiety, has garnered interest for its potential as a kinase inhibitor. Molecular docking, a powerful computational technique, is instrumental in elucidating the binding interactions of such small molecules with their protein targets, thereby guiding further drug development efforts.
Comparative Binding Analysis
While specific molecular docking data for this compound is not extensively published, we can infer its potential by comparing it with structurally similar compounds that have been the subject of docking studies. Kinases such as Pim-1 and Aurora Kinase are frequent targets for pyrazine-based inhibitors due to their roles in cell cycle regulation and proliferation.[1][3]
To provide a comparative framework, we present a table of hypothetical, yet plausible, binding energies of this compound and known kinase inhibitors against two potential targets: Pim-1 Kinase and Aurora Kinase A. These values are illustrative and based on the binding affinities observed for analogous compounds in the literature.
| Compound | Target Kinase | Predicted Binding Energy (kcal/mol) | Reference Inhibitor | Reference Binding Energy (kcal/mol) |
| This compound | Pim-1 Kinase | -8.5 | Staurosporine | -9.2 |
| This compound | Aurora Kinase A | -7.9 | Alisertib (MLN8237) | -8.8 |
| Known Pim-1 Inhibitor (e.g., AZD1208) | Pim-1 Kinase | -9.0 | Staurosporine | -9.2 |
| Known Aurora Kinase A Inhibitor (e.g., VX-680) | Aurora Kinase A | -8.5 | Alisertib (MLN8237) | -8.8 |
Experimental Protocols for Molecular Docking
To ensure the reproducibility and accuracy of in silico predictions, a well-defined experimental protocol is crucial. The following outlines a typical molecular docking workflow for validating the binding mode of this compound.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structure of the target kinase (e.g., Pim-1 Kinase, PDB ID: 1XQZ; Aurora Kinase A, PDB ID: 3H10) is retrieved from the Protein Data Bank (PDB).[4] The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein structure is energy minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Software: Molecular docking is performed using widely accepted software such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment).
-
Grid Box Definition: A grid box is defined around the active site of the kinase, encompassing the key amino acid residues known to be involved in ligand binding.
-
Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to generate a series of possible binding poses for the ligand within the protein's active site.
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
The best-docked pose is visualized to analyze the intermolecular interactions between this compound and the amino acid residues of the kinase active site. Key interactions to note include:
-
Hydrogen Bonds: Formation of hydrogen bonds between the amino group or nitrogen atoms of the pyrazine ring and polar residues in the active site.
-
Hydrophobic Interactions: Interactions between the phenyl ring of the ligand and nonpolar residues.
-
Pi-Pi Stacking: Potential stacking interactions between the pyrazine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the molecular docking workflow and a relevant signaling pathway potentially modulated by this compound.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Caption: A simplified diagram of the Pim-1 kinase signaling pathway, a potential target for inhibition.
Conclusion
Molecular docking serves as an invaluable tool for predicting and validating the binding mode of novel compounds like this compound. By comparing its potential binding affinity with known inhibitors and adhering to rigorous experimental protocols, researchers can gain significant insights into its mechanism of action and guide the development of more potent and selective therapeutic agents. The information presented in this guide provides a foundational understanding for scientists engaged in the exciting field of drug discovery.
References
- 1. japsonline.com [japsonline.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Cytotoxicity of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 3-Amino-6-phenylpyrazine-2-carbonitrile derivatives and related analogs against various cancer cell lines. The information is supported by experimental data from recent studies.
Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 3-aminopyrazine-2-carbonitrile scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. This guide summarizes the in vitro cytotoxicity of derivatives of this and closely related structures, providing insights into their structure-activity relationships (SAR) and potential mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic effects of various pyrazine derivatives are typically evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter for comparing the cytotoxic potential of these derivatives.
While a comprehensive comparative study on a series of this compound derivatives is not available in a single publication, data from structurally similar N-substituted 3-aminopyrazine-2-carboxamides provide valuable insights into their anticancer potential. The following table summarizes the in vitro cytotoxicity of selected N-phenyl-3-aminopyrazine-2-carboxamide derivatives against the HepG2 human liver cancer cell line.
Table 1: In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line [1]
| Compound ID | R' (Substitution on Phenyl Ring) | IC50 (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally analogous to the topic compounds.[1]
In another study on related pyranopyrazole-carbonitrile derivatives, a broader panel of cancer cell lines was used, and doxorubicin was employed as a reference compound. This data highlights the differential sensitivity of various cancer cell lines to heterocyclic carbonitrile compounds.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile Derivatives [3]
| Compound ID | Substitution on Phenyl Ring | SW48 (Colon) | A549 (Lung) | KB (Oral) | HepG2 (Liver) |
| 5b | 2,4-di-OCH₃ | > 50 | > 50 | 8 ± 2.217 | 31.5 ± 2.02 |
| 5c | 3,4,5-tri-OCH₃ | 35 ± 6.38 | > 50 | 7 ± 2.77 | 32 ± 2.44 |
| 5g | 4-Cl | 31 ± 2.77 | 35 ± 1.49 | 7.5 ± 1.49 | 22.5 ± 3.09 |
| Doxorubicin | - | 4.3 ± 0.12 | 6.8 ± 0.78 | 5.4 ± 0.5 | 6.3 ± 0.65 |
This table showcases data from a different but related class of heterocyclic carbonitriles to provide a broader context of cytotoxicity testing.[3]
Structure-Activity Relationship (SAR) Insights
From the available data on related pyrazine carboxamides and other heterocyclic compounds, several structure-activity relationship trends can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence cytotoxic activity. For instance, in the pyrazine carboxamide series, a 4-trifluoromethyl (4-CF₃) substitution on the N-phenyl ring resulted in the highest cytotoxicity against the HepG2 cell line.[1] In the pyranopyrazole series, compounds with methoxy and chloro substitutions on the 4-aryl ring showed potent activity against the KB cell line.[3]
-
Amide vs. Nitrile: While direct comparative data is limited, the bioisosteric replacement of the carboxamide group with a carbonitrile group is a common strategy in medicinal chemistry and can significantly impact biological activity and physicochemical properties.
-
Kinase Inhibitory Potential: The 3-amino-6-aryl-2-carboxamide substructure is present in numerous kinase inhibitors.[4] This suggests that this compound derivatives may also exert their anticancer effects through the inhibition of protein kinases.
Experimental Protocols
Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives
A common synthetic route to 3-amino-6-arylpyrazine-2-carbonitrile derivatives involves a Suzuki coupling reaction. The general workflow is as follows:
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile, a compound featuring aromatic amine, nitrile, and pyrazine functional groups. Adherence to these procedures is vital to mitigate potential hazards and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the chemical nature of this compound, which includes an aromatic amine and a nitrile group, it should be handled with caution. Aromatic amines can be toxic and may have carcinogenic properties, while nitrile compounds can release toxic hydrogen cyanide gas under certain conditions.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [3][5][6][7]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
This waste should be classified as hazardous chemical waste. Due to its composition, it should be segregated with other solid organic chemical waste containing nitrogen. Avoid mixing with incompatible waste streams like strong oxidizing agents.[3][7]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.
-
For any solutions containing this compound, use a labeled, sealable, and compatible liquid waste container. If possible, absorb small amounts of liquid onto an inert absorbent material and dispose of it as solid waste.[3]
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[5]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synerzine.com [synerzine.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling 3-Amino-6-phenylpyrazine-2-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-6-phenylpyrazine-2-carbonitrile was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyrazine carbonitrile derivatives, and general best practices for handling powdered chemical reagents in a laboratory setting. It is crucial to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures (aminopyrazine and nitrile functionalities) may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a risk of aerosolization. Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[2][3] |
| Skin and Body Protection | A lab coat should be worn at all times.[3] For handling larger quantities or when there is a significant risk of contamination, an acid-resistant apron and additional protective clothing may be necessary.[1] Long pants and closed-toe shoes are required for all laboratory work.[1] |
| Respiratory Protection | If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required. Consult with your institution's EHS for respirator selection and fit-testing. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling Solid this compound
Caption: Workflow for handling solid chemical reagents.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in Table 1.[3]
-
Prepare your workspace by ensuring a certified chemical fume hood is operational and the sash is at the appropriate height.[1]
-
Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the fume hood.
-
-
Handling:
-
When weighing the compound, use a tared weigh boat. Handle the container with care to avoid generating dust.
-
Slowly transfer the weighed solid into the reaction vessel.
-
Add the desired solvent to dissolve the compound.
-
-
Cleanup:
-
After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.
-
Wash your hands thoroughly with soap and water after removing your gloves.[3]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Logical Flow for Waste Disposal
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[4] These items should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a properly labeled hazardous liquid waste container. Nitrile-containing compounds should generally not be poured down the drain.[3] Segregate waste streams according to your institution's guidelines to avoid incompatible chemical reactions.[5]
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste in its original container or a suitable, labeled waste container.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department if you are unsure about the correct procedure.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. shahandassociates.co.in [shahandassociates.co.in]
- 4. gloves.com [gloves.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
